2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine
Description
BenchChem offers high-quality 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2-(oxane-4-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,9(13)14)11-8(12)7-3-5-15-6-4-7/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFQQOFIXUOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Preparation of N-Acylated Alanine Derivatives
Introduction to N-Acyl Amino Acid Architecture
N-acylated alanine derivatives (e.g., N-lauroyl-L-alanine, N-acetyl-L-alanine) represent a critical class of amphiphilic molecules. By coupling a hydrophobic fatty acyl chain to the chiral, polar headgroup of L-alanine, these compounds function as highly biocompatible surfactants, chiral building blocks for active pharmaceutical ingredients (APIs), and functional lipid-based prodrugs[1]. As the industry pivots toward sustainable manufacturing, the preparation of these derivatives has bifurcated into two primary paradigms: the classical chemical Schotten-Baumann condensation and modern biocatalytic amidation[2][3].
Mechanistic Frameworks and Causality
As an application scientist, understanding the causality behind reaction conditions is paramount to scaling and troubleshooting these syntheses.
The Chemical Route: Schotten-Baumann Condensation
The Schotten-Baumann reaction remains the industrial workhorse for synthesizing N-acyl alanine derivatives[2]. The reaction involves the nucleophilic acyl substitution of a fatty acyl chloride by the primary amine of L-alanine in a biphasic or mixed aqueous-alkaline solvent system[4].
Causality of Experimental Choices:
-
Alkaline pH (10-11): L-alanine exists as a zwitterion at neutral pH. The alkaline environment is strictly required to deprotonate the ammonium group ( −NH3+ to −NH2 ), exposing the active nucleophile. Furthermore, the base acts as an acid scavenger, neutralizing the stoichiometric hydrogen chloride (HCl) generated during amidation[3].
-
Temperature Control (0-5 °C): Acyl chlorides are highly susceptible to competitive hydrolysis by hydroxide ions ( OH− ). Maintaining a near-freezing temperature kinetically suppresses this side reaction, ensuring the amine outcompetes water for the electrophilic carbonyl carbon.
The Enzymatic Route: Biocatalytic Amidation
Due to the toxicity of phosgene-derived acyl chlorides and the generation of stoichiometric salt waste in chemical routes, enzymatic acylation has emerged as a green alternative[3][4]. Lipases (e.g., Candida antarctica lipase B) and aminoacylases (e.g., from Streptomyces ambofaciens) can catalyze the direct condensation of free fatty acids with L-alanine[1].
Causality of Experimental Choices:
-
Thermodynamic Reversal: Hydrolases naturally cleave amide/ester bonds in aqueous environments. To drive the synthetic (amidation) reaction, the thermodynamic equilibrium must be manipulated. This is achieved by operating in micro-aqueous organic solvents (e.g., tert-amyl alcohol) or by actively removing the water byproduct using molecular sieves to lower water activity ( aw )[4].
-
Regioselectivity: Unlike chemical methods that require protecting groups for multifunctional substrates, enzymes offer exquisite regioselectivity, targeting the α -amino group without cross-reacting with other functional moieties[1].
Mechanistic pathways for N-acylation of L-alanine via chemical and enzymatic routes.
Quantitative Comparative Analysis
The selection of a synthetic route depends on the scale, purity requirements, and environmental constraints of the target application.
| Parameter | Schotten-Baumann (Chemical) | Biocatalytic (Enzymatic) |
| Acyl Donor | Fatty Acyl Chloride | Free Fatty Acid or Ester |
| Reaction Temperature | 0 – 5 °C | 40 – 60 °C |
| Solvent System | Water / Acetone (Alkaline) | tert-Amyl alcohol / Solvent-free |
| Typical Yield | 85 – 95% | 60 – 85% |
| Primary Byproducts | NaCl (Stoichiometric) | Water (Environmentally benign) |
| Reaction Time | 2 – 4 hours | 24 – 48 hours |
| Environmental Impact | High (Chlorine/Phosgene origin)[3][4] | Low (Green Chemistry)[1][4] |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, where the physical or chemical behavior of the reaction mixture provides real-time feedback on the success of the transformation.
Protocol A: Chemical Synthesis of N-Lauroyl-L-Alanine (Schotten-Baumann)
1. Solubilization & Activation:
-
Dissolve 0.1 mol of L-alanine in 100 mL of a 1.0 M NaOH aqueous solution. Stir until completely clear.
-
Validation: The clear solution validates the formation of the highly soluble sodium L-alaninate salt. The pH should read ~11.0, confirming the amine is deprotonated and nucleophilic.
2. Temperature Control:
-
Transfer the flask to an ice-water bath and chill the solution to 0–5 °C.
3. Acylation (The Critical Step):
-
Add 0.1 mol of lauroyl chloride dropwise over 60 minutes under vigorous stirring.
-
Simultaneously, add 2.0 M NaOH dropwise to maintain the pH between 10.0 and 11.0.
-
Validation: The reaction generates HCl, which continuously drives the pH down. The continuous need for NaOH addition acts as an in-process validation that amidation (or hydrolysis) is occurring. When the pH stabilizes without further NaOH addition, the acyl chloride is fully consumed.
4. Acidification & Precipitation:
-
Remove the ice bath. Slowly add 6.0 M HCl until the pH reaches 2.0.
-
Validation: The pKa of the carboxylic acid group on the product is ~2.3. Dropping the pH to 2.0 protonates the carboxylate, rendering the highly hydrophobic N-lauroyl-L-alanine insoluble. The immediate formation of a dense white precipitate validates successful acylation. Unreacted L-alanine remains highly soluble at pH 2.0 as a protonated cation.
5. Isolation:
-
Filter the precipitate under vacuum, wash extensively with cold deionized water to remove NaCl, and dry under vacuum at 40 °C.
Step-by-step experimental workflow for the Schotten-Baumann synthesis of N-acyl alanine.
Protocol B: Biocatalytic Synthesis of N-Lauroyl-L-Alanine
1. Substrate Preparation:
-
Suspend 0.05 mol of L-alanine and 0.05 mol of lauric acid in 100 mL of tert-amyl alcohol.
-
Add 10 g of activated 4Å molecular sieves to the flask.
2. Enzymatic Catalysis:
-
Add 5% (w/w relative to substrates) of immobilized Candida antarctica lipase B (CAL-B) or Streptomyces ambofaciens aminoacylase[1].
-
Incubate the mixture at 55 °C under orbital shaking (200 rpm) for 48 hours.
-
Validation: The molecular sieves act as a thermodynamic trap, capturing the water byproduct. By periodically weighing a sample of the sieves or measuring the solvent's water content via Karl Fischer titration, the extent of the forward amidation reaction can be indirectly quantified and validated.
3. Product Recovery:
-
Filter the hot mixture to remove the immobilized enzyme and molecular sieves.
-
Cool the filtrate to 4 °C to induce crystallization of the N-acylated product. Filter and dry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
A Technical Guide to the Amide Coupling of Tetrahydropyran-4-Carboxylic Acid with 2-Methylalanine
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic challenges and strategic solutions for the amide coupling of tetrahydropyran-4-carboxylic acid with the sterically hindered α,α-disubstituted amino acid, 2-methylalanine (Aib). The formation of this amide bond is a critical step in the synthesis of various pharmaceutically relevant compounds. This document explores the mechanistic underpinnings of modern coupling reagents, offers a comparative analysis of their efficacy in overcoming steric hindrance, and provides detailed, field-proven experimental protocols. The target audience for this guide includes researchers, scientists, and drug development professionals actively engaged in synthetic and medicinal chemistry.
Introduction: The Significance of the Tetrahydropyran-Amide Linkage
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecule drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability.[1] Its non-planar, saturated heterocyclic structure can also serve as a rigid conformational constraint. When coupled with 2-methylalanine (Aib), a non-proteinogenic amino acid known for its ability to induce helical secondary structures in peptides, the resulting amide presents a unique building block for creating novel chemical entities with well-defined three-dimensional architectures.[2]
The primary synthetic hurdle in forming the amide bond between tetrahydropyran-4-carboxylic acid and 2-methylalanine lies in the steric congestion around the amine group of 2-methylalanine. The presence of two methyl groups on the α-carbon significantly shields the nitrogen atom, impeding the approach of an activated carboxylic acid and rendering standard coupling conditions ineffective.[3][4] This guide will dissect this challenge and present robust solutions.
The Challenge: Steric Hindrance in Amide Bond Formation
The gem-dimethyl group of 2-methylalanine creates a significant steric barrier that slows down the rate of nucleophilic attack by the amine on the activated carboxyl group.[4] Traditional coupling methods, such as those employing carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone, often result in low yields, slow reaction rates, and the need for a large excess of reagents.[5]
To overcome this activation energy barrier, highly efficient coupling reagents are necessary. These reagents function by converting the carboxylic acid into a highly reactive intermediate that is more susceptible to nucleophilic attack by the sterically hindered amine.
Strategic Approaches to Coupling: A Comparative Analysis
The selection of the appropriate coupling reagent is paramount for the successful synthesis of the target amide. This section provides a comparative overview of the most effective classes of reagents for this challenging transformation.
Uronium/Aminium-Based Reagents: The Gold Standard
Uronium and aminium salts, particularly those based on 1-hydroxy-7-azabenzotriazole (HOAt), have emerged as the premier choice for coupling sterically hindered amino acids.[6] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling reaction.[6] This enhanced reactivity makes HATU and its analogues particularly well-suited for overcoming the steric hindrance of 2-methylalanine.[6][7]
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Activating Group | Relative Reactivity | Key Advantages & Considerations |
| DCC/EDC | O-acylisourea | Low | Inefficient for hindered couplings; byproduct removal can be challenging (DCC).[8] |
| HBTU/PyBOP | OBt ester | Moderate | More effective than carbodiimides, but may be insufficient for highly hindered systems.[9] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters; excellent for hindered couplings.[6][8] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU with an improved safety profile (non-explosive).[7] |
Phosphonium-Based Reagents
Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for difficult couplings, including those involving N-methylated and α,α-disubstituted amino acids.[8] They operate through a similar mechanism to uronium salts, forming highly reactive activated esters.
Acyl Fluorides: For Extremely Challenging Cases
In instances where even potent uronium or phosphonium reagents fail to provide satisfactory yields, the in-situ generation of an acyl fluoride from the carboxylic acid can be a powerful strategy.[9] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can convert the carboxylic acid to the corresponding acyl fluoride, which is a highly reactive species for acylation.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the successful coupling of tetrahydropyran-4-carboxylic acid with 2-methylalanine methyl ester hydrochloride. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Workflow
The overall experimental workflow can be visualized as a three-stage process: activation of the carboxylic acid, coupling with the amine, and subsequent workup and purification.
Caption: General workflow for the amide coupling reaction.
Protocol 1: HATU-Mediated Coupling (Recommended)
This protocol utilizes HATU, a highly efficient coupling reagent for sterically demanding substrates.[6]
Materials:
-
Tetrahydropyran-4-carboxylic acid (1.0 eq)
-
2-Methylalanine methyl ester hydrochloride (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydropyran-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add 2-methylalanine methyl ester hydrochloride (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) to the stirred solution.
-
Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol uses the more traditional, cost-effective EDC/HOBt system, but may require longer reaction times or yield lower conversions for this specific transformation.[10]
Materials:
-
Tetrahydropyran-4-carboxylic acid (1.0 eq)
-
2-Methylalanine methyl ester hydrochloride (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
In a round-bottom flask, combine tetrahydropyran-4-carboxylic acid (1.0 eq), 2-methylalanine methyl ester hydrochloride (1.1 eq), and HOBt (1.5 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise.
-
Add DIPEA (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.[11]
Caption: Simplified mechanism of EDC/HOBt-mediated coupling.[10]
Purification and Characterization
Purification of the final product is typically achieved through flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
For dipeptides and more complex molecules, Reversed-Phase HPLC (RP-HPLC) is the standard purification method.[12] A C18 column is typically used with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as a mobile phase modifier.[12][13]
Conclusion
The amide coupling of tetrahydropyran-4-carboxylic acid with 2-methylalanine presents a formidable synthetic challenge due to the steric hindrance of the α,α-disubstituted amino acid. However, with the appropriate choice of modern, highly reactive coupling reagents such as HATU, this transformation can be achieved in good to excellent yields. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science. Careful optimization of reaction conditions and diligent monitoring of reaction progress are key to achieving the desired outcome.
References
- Benchchem. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Benchchem.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Journal of the American Chemical Society. Three Component Coupling of α-Iminoesters via Umpolung Addition of Organometals: Synthesis of α,α-Disubstituted α-Amino Acids. [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
AAPPTEC - Peptides. Coupling Reagents. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Wikipedia. 2-Aminoisobutyric acid. [Link]
-
Chemical Communications (RSC Publishing). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
PMC. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]
-
PMC. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Link]
- Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
ResearchGate. Synthesis of enantiomerically enriched (R)-¹³C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Link]
-
MDPI. Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. [Link]
-
International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]
-
The MJA Lab. Green Chemistry. [Link]
-
MDPI. Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. [Link]
-
Chemistry Central Journal. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. [Link]
- Benchchem. Application Notes & Protocols: Incorporation of N-methylalanine into Peptide Chains.
-
PubMed. A simple and rapid procedure for the purification of synthetic polypeptides by a combination of affinity chromatography and methionine chemistry. [Link]
-
PMC. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]
-
Durham E-Theses. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. [Link]
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
-
IntechOpen. Peptide and Amino Acids Separation and Identification from Natural Products. [Link]
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- 13. Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine | MDPI [mdpi.com]
physicochemical properties of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine
Title: Physicochemical Properties and Conformational Dynamics of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine: A Technical Guide
Executive Summary
In modern drug design, the strategic assembly of highly optimized molecular fragments is critical for overcoming pharmacokinetic and pharmacodynamic bottlenecks. 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine (CAS: 1219979-74-4) is a highly specialized, conformationally restricted building block. By fusing a 2-methylalanine (aminoisobutyric acid, Aib) core with a tetrahydropyran (THP) capping group, this molecule achieves a precise balance of steric rigidity, metabolic stability, and tunable lipophilicity.
As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties of this compound, explaining the causality behind its structural behavior and detailing the self-validating experimental protocols required for its characterization.
Structural Deconstruction & Causality
The molecule (Molecular Formula: C10H17NO4) can be conceptually divided into two functional domains, each engineered to solve specific medicinal chemistry challenges.
The Aib Core: Conformational Restriction via the Thorpe-Ingold Effect
The central amino acid is 2-methylalanine (Aib). Unlike standard proteinogenic amino acids, Aib possesses a gem-dimethyl group at the alpha-carbon. This structural feature is not merely a spacer; it acts as a conformational lock. The steric clash between the geminal methyl groups induces the [1], severely restricting the dihedral angles ( ϕ , ψ ) of the peptide backbone.
-
Causality: This steric compression lowers the entropic penalty of folding, strongly favoring the formation of stable secondary structures (such as 310 -helices or α -helices). Furthermore, the steric bulk completely shields the adjacent amide bond from proteolytic enzymes, conferring exceptional metabolic stability.
The THP Cap: Bioisosteric Modulation of ADME Properties
The N-terminus of the Aib moiety is acylated with a tetrahydropyran-4-carboxylic acid group. The THP ring is widely utilized as a polar [2] for lipophilic carbocycles like cyclohexane or phenyl rings.
-
Causality: Replacing a methylene unit with an ether oxygen introduces a new hydrogen-bond acceptor. This subtle change significantly lowers the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA). Consequently, the THP ring improves aqueous solubility and mitigates CYP450-mediated metabolic liabilities (often associated with highly lipophilic aromatic rings) without sacrificing the rigid three-dimensional vector of the molecule.
Caption: Structural deconstruction and functional impact of the compound's core moieties.
Physicochemical Profiling
The quantitative physicochemical parameters of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine dictate its behavior in biological systems. The data is summarized below:
| Property | Value | Causality / Impact on Drug Design |
| Molecular Formula | C10H17NO4 | Defines the core mass and elemental composition. |
| Molecular Weight | 215.25 g/mol | Low MW (<300 Da) ensures high ligand efficiency and leaves ample "molecular weight budget" for further elaboration. |
| LogP (Estimated) | ~0.5 - 1.2 | Balanced lipophilicity; the THP oxygen prevents the molecule from becoming excessively greasy, preventing non-specific protein binding. |
| TPSA | 75.6 Ų | Optimal for oral absorption; however, this TPSA restricts passive blood-brain barrier (BBB) penetration, making it ideal for peripherally targeted drugs. |
| H-Bond Donors | 2 | The amide NH and carboxylic OH facilitate strong, directional target engagement. |
| H-Bond Acceptors | 4 | The amide C=O, acid C=O/OH, and pyran O enhance aqueous solubility by interacting with the hydration shell. |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Predominantly ionized (anionic) at physiological pH (7.4), restricting passive diffusion unless masked (e.g., as an ester prodrug). |
Validated Experimental Methodologies
To empirically validate the theoretical properties outlined above, rigorous analytical workflows must be employed. The following protocols are designed as self-validating systems to ensure data integrity.
Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS
Causality for Method Selection: While HPLC retention time estimation is faster, the [3] shake-flask method provides superior accuracy for compounds with multiple hydrogen-bond acceptors, avoiding artifacts caused by stationary phase interactions.
Step-by-Step Protocol:
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to achieve mutual saturation.
-
Sample Spiking: Dissolve the compound in the saturated aqueous phase to a final concentration of 100 µM. Add a reference standard (e.g., Propranolol) as an internal control to validate phase separation.
-
Equilibration: Combine equal volumes (1:1 v/v) of the spiked aqueous phase and the saturated octanol phase in a silanized glass vial. Shake mechanically at 200 rpm for 60 minutes at 25°C to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to resolve any microemulsions at the interface.
-
Quantification (Self-Validation): Extract aliquots from both phases. Analyze via LC-MS/MS (MRM mode). Calculate the mass balance across both phases to ensure no compound was lost to precipitation or glass adsorption.
-
Calculation: LogD7.4=log10(AUCoctanol/AUCwater) .
Ionization Constant (pKa) via Potentiometric Titration
Causality for Method Selection: The carboxylic acid pKa dictates the ionization state at physiological pH. Because this compound lacks a strong UV chromophore (no aromatic rings), UV-metric titration is ineffective. Potentiometry is the gold standard here.
Step-by-Step Protocol:
-
Electrode Calibration: Calibrate the glass pH electrode using high-precision standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C.
-
Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl. Causality: The KCl acts as a background electrolyte to maintain constant ionic strength, preventing activity coefficient fluctuations during titration.
-
Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen excludes atmospheric CO2, which would otherwise form carbonic acid and skew the titration curve.
-
Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH). The macroscopic pKa is extracted at the half-equivalence point. A blank titration of the 0.15 M KCl alone is subtracted to self-validate the electrode's Nernstian response.
Caption: Experimental workflow for determining lipophilicity (LogD) and ionization (pKa).
References
-
Wikipedia Contributors. "Thorpe–Ingold effect." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Environmental Protection Agency (EPA) / OECD. "Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method (OECD Guideline 107)." Regulations.gov. Available at:[Link]
Sources
2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine: A Next-Generation Building Block for Conformationally Constrained Peptidomimetics and Small Molecules
Executive Summary
In modern medicinal chemistry, overcoming metabolic liability while maintaining target affinity is a primary bottleneck in drug development. 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine (also known as THP-4-carbonyl-Aib-OH) has emerged as a highly specialized, bifunctional building block designed to address these exact challenges.
By fusing the conformational rigidity of α -aminoisobutyric acid (Aib) with the optimized physicochemical profile of a tetrahydropyran (THP) ring, this molecule serves as a premier scaffold for synthesizing protease-resistant peptidomimetics, helical foldamers, and metabolically stable small-molecule inhibitors. As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic logic, physicochemical properties, and validated experimental workflows required to leverage this building block in advanced drug discovery programs.
Structural & Physicochemical Profiling
The architectural brilliance of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine lies in the synergistic combination of its two core motifs:
-
The 2-Methylalanine (Aib) Core: Aib is an achiral, α,α -disubstituted amino acid. The presence of gem-dimethyl groups at the α -carbon induces the Thorpe-Ingold effect , which severely restricts the Ramachandran ϕ and ψ dihedral angles. This steric constraint strongly nucleates and stabilizes helical conformations (both 310
- and α -helices) in downstream peptide sequences [1]. Furthermore, the lack of an α -hydrogen renders the adjacent amide bond virtually invisible to proteolytic enzymes, conferring immense metabolic stability.
-
The Tetrahydropyran (THP) Cap: The THP ring acts as an advanced bioisostere for highly lipophilic cyclohexane or phenyl rings. The embedded oxygen atom serves as a potent hydrogen-bond acceptor, which not only provides an additional interaction vector for target binding but also significantly lowers the partition coefficient (LogP) [2]. This reduction in lipophilicity is critical for modulating the pKa of drugs and improving their overall Absorption, Distribution, Metabolism, and Excretion (ADME) profiles [3].
Quantitative Physicochemical Data
To facilitate integration into computational drug design workflows, the core physicochemical properties of the isolated building block are summarized below:
| Property | Value | Pharmacological Implication |
| Molecular Formula | C 10 H 17 NO 4 | Standard aliphatic/heterocyclic composition. |
| Molecular Weight | 215.25 g/mol | Low molecular weight, ideal for fragment-based design. |
| Topological Polar Surface Area (TPSA) | ~75.6 Ų | Excellent balance for membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 2 (Amide NH, Carboxyl OH) | Facilitates target anchoring and solubility. |
| Hydrogen Bond Acceptors | 4 (Amide O, Carboxyl O x2, THP O) | THP oxygen provides a unique binding vector compared to carbocycles. |
| Rotatable Bonds | 3 | High conformational rigidity, minimizing entropic penalty upon binding. |
Mechanistic Logic of the Scaffold
The following diagram illustrates the causality between the structural features of the molecule and the resulting pharmacological benefits.
Mechanistic logic of THP and Aib structural features driving pharmacological properties.
Chemical Synthesis & Manufacturing Protocol
Synthesizing this building block requires careful navigation of the steric hindrance inherent to the Aib core. Standard anhydrous peptide coupling agents often fail, leading to the formation of unreactive oxazolone intermediates. To circumvent this, a biphasic Schotten-Baumann approach is utilized.
Protocol 1: Synthesis of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine
Causality & Design: The use of oxalyl chloride ensures complete activation of the THP-carboxylic acid without generating harsh, non-volatile acidic byproducts. The subsequent Schotten-Baumann coupling maintains the Aib in a highly nucleophilic, deprotonated state while preventing side-reactions.
Step-by-Step Methodology:
-
Activation of the THP Motif:
-
Dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the reaction to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Stir for 2 hours at room temperature until gas evolution ceases. Concentrate in vacuo to yield the highly reactive THP-4-carbonyl chloride.
-
-
Schotten-Baumann Amidation:
-
In a separate flask, dissolve 2-methylalanine (Aib, 1.1 eq) in 1M aqueous NaOH to form the sodium salt. Cool to 0 °C.
-
Dissolve the crude THP-4-carbonyl chloride in a minimal volume of tetrahydrofuran (THF) and add it dropwise to the aqueous Aib solution.
-
Vigorously stir the biphasic mixture, adding additional 1M NaOH as needed to maintain the pH > 9.
-
-
Self-Validating Isolation:
-
Wash the basic aqueous layer twice with diethyl ether to extract unreacted acid chloride and organic impurities.
-
Carefully acidify the aqueous layer to pH 2 using 1M HCl.
-
Validation: Because the coupled product lacks a basic amine but retains a lipophilic THP-amide core, it will rapidly precipitate at pH 2. Unreacted Aib remains highly water-soluble due to its zwitterionic nature.
-
Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield the pure product.
-
Self-validating synthetic workflow for 2-Methyl-N-(THP-4-carbonyl)-alanine.
Applications in Drug Discovery & SPPS Incorporation
Once synthesized, this building block is primarily utilized as an N-terminal capping group in Solid-Phase Peptide Synthesis (SPPS) for Protein-Protein Interaction (PPI) inhibitors, or as a core intermediate in small molecules (e.g., LpxC inhibitors) [4].
However, coupling the free carboxylic acid of this building block to a downstream amine is kinetically sluggish due to the massive steric shield provided by the gem-dimethyl groups of the Aib residue. Standard coupling reagents (e.g., HBTU, DIC/HOBt) will yield incomplete reactions.
Protocol 2: Sterically Hindered SPPS Incorporation
Causality & Design: To force the coupling of this hindered acid, we must utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU forms an active 7-aza-OBt ester. The nitrogen atom in the pyridine ring of the ester acts as a neighboring group, hydrogen-bonding with the incoming amine to pre-organize the transition state and dramatically accelerate the reaction kinetics.
Step-by-Step Methodology:
-
Resin Preparation: Swell the target peptide-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes. Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Pre-Activation: In a separate vial, dissolve 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Stir for exactly 2 minutes to allow the active ester to form.
-
Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. (For highly aggregated sequences, microwave assistance at 60 °C for 15 minutes is recommended).
-
Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test on a few beads. A yellow (negative) result confirms complete coupling. A blue (positive) result indicates unreacted amines, necessitating a double-coupling cycle before proceeding to global cleavage.
References
-
MDPI. "Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions." Molecules, 2022. Available at:[Link]
-
American Chemical Society. "Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization." Organic Letters, 2023. Available at:[Link]
-
National Institutes of Health. "Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors." ACS Medicinal Chemistry Letters, 2012. Available at:[Link]
The Emerging Pharmacology of N-Acyl Amino Acids: A Technical Guide to Their Mechanisms of Action
Introduction: A New Frontier in Lipid Signaling
In the complex and interconnected world of cellular communication, the family of N-acyl amino acids (NAAAs) has emerged from relative obscurity to become a focal point of intense research for drug development professionals and scientists.[1][2] These endogenous signaling molecules, characterized by a fatty acid linked to an amino acid via an amide bond, are now recognized as key players in a wide array of physiological processes, including pain, inflammation, and neurotransmission.[3][4] As our understanding of the "endocannabinoidome" expands, NAAAs are revealing novel mechanisms of action and therapeutic possibilities, distinct from their more famous cousins, the endocannabinoids.[4][5]
This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of N-acyl amino acids, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices and provides the practical details necessary to interrogate this fascinating class of lipid mediators.
I. The Molecular Choreography: Biosynthesis and Degradation
The biological activity of N-acyl amino acids is tightly regulated by their synthesis and breakdown. Understanding these enzymatic pathways is critical for any investigation into their mechanism of action, as targeting these enzymes can profoundly alter NAAA signaling.
A. Biosynthesis: The Genesis of a Signal
The formation of NAAAs is not a haphazard process. While multiple pathways have been proposed, a key route involves the action of N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) .[2][6] This enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to generate N-acylethanolamines (NAEs), which can then be converted to NAAAs.[6]
Another significant pathway involves the direct conjugation of a fatty acid with an amino acid, a reaction that can be catalyzed by enzymes such as peptidase M20 domain containing 1 (PM20D1) , which can both synthesize and hydrolyze certain NAAAs.[7]
Diagram: Biosynthesis of N-Acyl Amino Acids
Caption: Simplified catalytic cycle of FAAH.
II. Primary Mechanisms of Action: Engaging Cellular Machinery
N-acyl amino acids exert their diverse biological effects by interacting with a range of molecular targets, most notably G-protein coupled receptors (GPCRs) and ion channels. [3]
A. G-Protein Coupled Receptors: Orchestrating Intracellular Signaling
Several orphan GPCRs have been identified as receptors for various NAAAs, including GPR18, GPR55, and GPR92 . [8][9][10]Activation of these receptors initiates downstream signaling cascades that can modulate a variety of cellular functions.
-
GPR18: N-Arachidonoyl glycine (NAGly) has been identified as a potent agonist of GPR18, with an EC50 of approximately 20 nM in some assay systems. [11]Activation of GPR18 by NAGly can lead to the inhibition of adenylyl cyclase and mobilization of intracellular calcium. [5][11]
-
GPR55: This receptor is activated by several lipid ligands, including some NAAAs. [12]For instance, N-arachidonoyl dopamine has been shown to induce apoptosis in cancer cells via GPR55.
-
GPR92 (LPA5): N-Arachidonoyl glycine can also activate GPR92, leading to the activation of Gq/11-mediated signaling pathways and subsequent increases in intracellular calcium. [1][6]The EC50 for NAG at GPR92 has been reported to be in the low micromolar range. [1]
Table 1: N-Acyl Amino Acid Activity at Selected GPCRs
| N-Acyl Amino Acid | Receptor | Potency (EC₅₀/Kᵢ) | Functional Outcome | Reference(s) |
| N-Arachidonoyl glycine (NAGly) | GPR18 | ~20 nM (EC₅₀) | Inhibition of cAMP, Ca²⁺ mobilization | [11] |
| N-Arachidonoyl glycine (NAGly) | GPR92 | ~4.5 µM (EC₅₀) | Ca²⁺ mobilization, IP production | [1][6] |
| N-Arachidonoyl dopamine (DHA-DA) | GPR55 | ~6 µM (EC₅₀) | Apoptosis in cancer cells | [12] |
| Δ⁹-THC | GPR18 | 0.96 nM (Kᵢ) | Agonist | [13] |
Diagram: NAAA-GPCR Signaling Pathways
Caption: Generalized signaling pathways activated by NAAA-GPCR interactions.
B. Ion Channels: Direct Modulation of Cellular Excitability
In addition to GPCRs, several NAAAs directly interact with and modulate the activity of various ion channels, providing a rapid mechanism to alter cellular excitability. [14]
-
T-Type Calcium Channels (Caᵥ3): A significant body of evidence demonstrates that various NAAAs, including N-arachidonoyl glycine (NAGly), are potent inhibitors of T-type calcium channels. [15]This inhibition is voltage-dependent and contributes to the analgesic properties of these lipids. [15]For example, NAGly inhibits Caᵥ3.2 channels with an EC₅₀ of approximately 600 nM. [15]
-
Other Ion Channels: Emerging research suggests that NAAAs can also modulate other ion channels, including certain types of potassium and sodium channels. For instance, N-arachidonoyl L-serine has been shown to alter the activation of N-type calcium channels. [14]The full spectrum of ion channel modulation by NAAAs is an active area of investigation.
Table 2: Modulation of Ion Channels by N-Acyl Amino Acids
| N-Acyl Amino Acid | Ion Channel | Effect | Potency (IC₅₀/EC₅₀) | Reference(s) |
| N-Arachidonoyl glycine (NAGly) | Caᵥ3.1 | Inhibition | ~1.3 µM | [15] |
| N-Arachidonoyl glycine (NAGly) | Caᵥ3.2 | Inhibition | ~600 nM | [15] |
| N-Arachidonoyl glycine (NAGly) | Caᵥ3.3 | Inhibition | ~1.6 µM | [15] |
| N-Arachidonoyl dopamine (NADA) | Caᵥ3.1 | Inhibition | pEC₅₀ ~6.29 | [16] |
| N-Arachidonoyl dopamine (NADA) | Caᵥ3.3 | Inhibition | pEC₅₀ ~6.45 | [16] |
III. Methodologies for Interrogating NAAA Mechanisms of Action
A robust understanding of NAAA pharmacology requires the application of specialized experimental techniques. This section provides an overview and detailed protocols for key methodologies.
A. Radioligand Binding Assays for GPCRs
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. [17][18]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the GPCR of interest (e.g., HEK293 cells transfected with GPR18).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors. [19] * Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-CP 55,940 for cannabinoid-like receptors), and varying concentrations of the unlabeled NAAA competitor.
-
Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). [19] * To determine non-specific binding, include wells with a high concentration of a known, non-radioactive ligand for the receptor.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). [19] * Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor NAAA.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant. [19]
-
B. Calcium Flux Assays for Functional Characterization
Calcium flux assays are a high-throughput method to assess the functional activity of GPCRs that couple to Gαq/11, leading to an increase in intracellular calcium. [20]The Fluorometric Imaging Plate Reader (FLIPR) system is a widely used platform for these assays. [19][21]
Experimental Protocol: FLIPR Calcium Assay
-
Cell Plating:
-
Seed cells expressing the target GPCR into black-walled, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂. [21]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
For lipophilic compounds like NAAAs, it is crucial to optimize the dye loading and assay buffer conditions to avoid sequestration of the ligand. The use of a quencher dye in the extracellular medium is standard to reduce background fluorescence. [21] * Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for a specified time (e.g., 1 hour) at 37°C or room temperature, as optimized for the cell line. [21]
-
-
Assay Execution:
-
Prepare a compound plate containing serial dilutions of the N-acyl amino acids.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will establish a baseline fluorescence reading before automatically adding the NAAA solution from the compound plate to the cell plate.
-
Immediately following compound addition, the instrument measures the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The fluorescence signal is typically expressed as relative fluorescence units (RFU).
-
Analyze the data by measuring the peak fluorescence response or the area under the curve.
-
Plot the response as a function of the NAAA concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Diagram: FLIPR Calcium Assay Workflow
Sources
- 1. Identification of Farnesyl Pyrophosphate and N-Arachidonylglycine as Endogenous Ligands for GPR92 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Prediction, Evaluation, and Validation of GPR18 Lipid Receptor Using Free Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 7. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NAGly receptor - Wikipedia [en.wikipedia.org]
- 14. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. mdpi.com [mdpi.com]
- 18. multispaninc.com [multispaninc.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Cannabidiol and Sodium Channel Pharmacology: General Overview, Mechanism, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
Engineering the Oxygen Heterocycle: Discovery, Synthesis, and Characterization of Novel Pyran-Containing Therapeutics
Executive Summary
The pyran scaffold—encompassing tetrahydropyrans, dihydropyrans, and their fused derivatives (e.g., coumarins, chromenes)—is a privileged pharmacophore in modern drug discovery[1]. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of this oxygen-containing heterocycle can rescue a failing lead compound. This technical whitepaper provides an in-depth guide to the rational design, stereoselective synthesis, and biological characterization of novel pyran derivatives, bridging the gap between fundamental organic chemistry and advanced preclinical drug development.
The Pyran Pharmacophore: Stereoelectronic Foundations
Before synthesizing a library, one must understand why the pyran ring is chosen. The pyran heterocycle offers a unique combination of conformational rigidity and stereoelectronic tuning that carbocyclic analogs (like cyclohexanes) lack.
The endocyclic oxygen atom serves as a highly directional hydrogen-bond acceptor. More importantly, the anomeric effect dictates specific axial/equatorial substituent preferences at the C2 position. This stereoelectronic phenomenon locks the molecule into a highly predictable, bioactive chair conformation[2]. By pre-organizing the molecule's geometry, pyrans minimize the entropic penalty of binding to a target protein, thereby maximizing target engagement and potency. This structural reliability is why the pyran core is ubiquitous in both FDA-approved drugs (e.g., Zanamivir) and potent marine natural products (e.g., Neopeltolide)[2].
Rational Synthetic Methodologies: The Prins Cyclization
When designing novel pyran libraries, the synthetic route must be scalable, stereoselective, and modular. While hetero-Diels-Alder reactions are valuable, the Prins cyclization remains the gold standard for constructing highly functionalized tetrahydropyrans in a single step[3].
Causality in Reaction Design:
The Prins cyclization involves the condensation of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid. The choice of Lewis acid is the critical variable. In our optimized workflows, we specifically utilize Boron trifluoride etherate (BF3·OEt2) rather than stronger acids like TiCl4.
Why? BF3·OEt2 provides a milder Lewis acidic environment that stabilizes the transient oxocarbenium ion without triggering premature aliphatic elimination. This funnels the reaction exclusively down the thermodynamic 6-endo-trig cyclization pathway, ensuring high diastereoselectivity[3].
Logical workflow of the Prins cyclization for tetrahydropyran synthesis.
Self-Validating Experimental Protocol: Synthesis & Characterization
To ensure reproducibility and scientific integrity, the following protocol represents a self-validating workflow for the synthesis and characterization of a novel 2,4,6-trisubstituted tetrahydropyran lead.
Step 1: Oxocarbenium Generation
-
Flame-dry a 50 mL Schlenk flask under argon to remove ambient moisture.
-
Dissolve the homoallylic alcohol (1.0 equiv, 0.5 mmol) and the target aldehyde (1.2 equiv, 0.6 mmol) in 5.0 mL of anhydrous dichloromethane (DCM).
-
Causality: Anhydrous DCM is mandatory; trace moisture will irreversibly quench the Lewis acid and hydrolyze the oxocarbenium intermediate back to starting materials[3].
-
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath to kinetically trap intermediates and prevent non-specific polymerization.
Step 2: Cyclization and Trapping
-
Add BF
3·OEt2(0.1 equiv, 10 mol%) dropwise over 5 minutes. -
Stir the mixture at -78 °C for 1 hour, then gradually warm to 0 °C.
-
Self-Validation Checkpoint 1 (Reaction Progress): Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the aldehyde spot and the emergence of a lower-R
fUV-active spot indicates successful cyclization.
Step 3: Quenching and Purification
-
Quench the reaction with saturated aqueous NaHCO
3(5 mL) to safely neutralize the Lewis acid. -
Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na
2SO4, and concentrate in vacuo. -
Purify the crude mixture via flash column chromatography to isolate the pure pyran derivative.
Step 4: Stereochemical Characterization (The Internal Control)
-
Dissolve the purified product in CDCl
3for ^1^H NMR analysis. -
Self-Validation Checkpoint 2 (Stereochemistry): Examine the coupling constants (J-values) of the anomeric protons at the C2 and C6 positions. An axial-axial coupling constant of J = 10–12 Hz mathematically confirms that the adjacent substituents are equatorially oriented. This serves as an internal, self-validating proof that the ring has adopted the desired thermodynamic chair conformation.
Biological Evaluation: Target Engagement and Mechanism of Action
Pyran derivatives exhibit profound polypharmacology, but their role as Cyclin-Dependent Kinase 2 (CDK2) inhibitors in oncology is particularly well-documented[4]. In colorectal cancer (CRC) models, overexpression of CDK2 drives unchecked cell cycle progression.
Causality in Binding: The 4H-pyran scaffold acts as an excellent bioisostere for the purine ring of ATP[4]. The pyran oxygen forms a critical hydrogen bond with the backbone NH of Leu83 in the CDK2 hinge region. Concurrently, the rigid stereocenters of the pyran ring project lipophilic vectors (e.g., aryl or halogenated substituents) deep into the hydrophobic pocket of the kinase. This displaces structured water molecules, driving binding affinity through highly favorable entropic gains. This blockade prevents the phosphorylation of the Retinoblastoma (Rb) protein, halting the cell cycle at the G1/S transition and inducing apoptosis[4].
Mechanism of action: Pyran-mediated CDK2 inhibition and cell cycle arrest.
High-Throughput Screening & ADMET Profiling
A successful pyran scaffold must balance in vitro potency with favorable pharmacokinetics. The table below summarizes the quantitative structure-activity relationship (SAR) and ADMET data for a representative synthesized pyran series against the CDK2 target, demonstrating how structural tuning impacts bioavailability.
| Compound ID | IC | Caco-2 Permeability (10^-6^ cm/s) | Microsomal Stability (T | LogP | Oral Bioavailability (F%) |
| Pyran-A1 (Unsubstituted) | 145 | 18.5 | 42 | 2.8 | 65 |
| Pyran-B2 (3-Chloro derivative) | 12 | 22.1 | 58 | 3.1 | 78 |
| Pyran-C3 (4-Hydroxyl derivative) | 810 | 4.4 | 15 | 1.2 | 12 |
| Flavopiridol (Reference) | 21 | 12.0 | 35 | 2.4 | 45 |
Data Interpretation: The introduction of a lipophilic chlorine atom at the C3 position (Pyran-B2) significantly enhances both target affinity (IC50 = 12 nM) and metabolic stability compared to the unsubstituted analog, proving the viability of the pyran core in lead optimization.
Conclusion
The pyran scaffold is not merely a structural curiosity; it is a highly tunable, stereochemically rich pharmacophore capable of addressing complex biological targets[1][5]. By leveraging methodologies like the Prins cyclization and enforcing rigorous stereochemical validation through NMR, drug discovery professionals can systematically engineer novel pyran derivatives with optimized efficacy and pharmacokinetic profiles.
Sources
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine Derivatized Therapeutics
Executive Summary & Scientific Rationale
In modern drug discovery, optimizing the pharmacokinetic (PK) and safety profiles of lead compounds is often more challenging than achieving target potency. Lipophilic, basic motifs (such as piperidines or benzimidazolones) are notorious for driving high central nervous system (CNS) penetrance, off-target kinase/GPCR promiscuity, and severe dose-limiting toxicities like diffuse vascular injury [1].
To circumvent these liabilities, medicinal chemists frequently employ structural overhauls using highly polar, metabolically stable appendages. 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine (hereafter referred to as the THP-alanine motif ) has emerged as a premier N-linked or O-linked selectivity motif.
Causality of the Motif's Design:
-
Metabolic Stability: The gem-dimethyl group of the 2-methylalanine (α-aminoisobutyric acid) moiety provides severe steric hindrance, protecting the adjacent amide bond from rapid in vivo proteolytic cleavage by plasma and hepatic amidases.
-
Reduced CNS Penetrance: The tetrahydropyran (THP) ring introduces multiple hydrogen-bond acceptors, significantly lowering the partition coefficient (cLogP) and increasing the topological polar surface area (TPSA). This restricts the molecule to the periphery, which is critical when designing peripherally restricted CB1 inverse agonists[2] or systemic kinase inhibitors [1].
-
Toxicity Mitigation: By replacing basic amines with the neutral THP-alanine amide, the compound's accumulation in vascular endothelial cells is minimized, directly mitigating the diffuse vascular injury often seen in preclinical dog models [1].
This application note details the rigorous in vivo protocols required to validate the PK, pharmacodynamic (PD), and tolerability profiles of therapeutic candidates incorporating the THP-alanine motif.
In Vivo Pharmacokinetic (PK) Profiling Protocol
Objective: To determine the plasma clearance ( Clp ), volume of distribution at steady state ( Vss ), half-life ( t1/2 ), and oral bioavailability ( F% ) of THP-alanine derivatized compounds in rodent models.
System Self-Validation: A cassette-dosing approach is avoided here to prevent drug-drug interactions at the metabolic level. Instead, discrete dosing is utilized with a highly characterized internal standard (stable isotope-labeled analog) during LC-MS/MS to ensure extraction recovery variations are mathematically normalized.
Step-by-Step Methodology
-
Formulation Preparation:
-
Rationale: While the THP-alanine motif improves thermodynamic solubility, its polarity can lead to high crystal lattice energy.
-
Step: Formulate the compound in a co-solvent system of 20% DMSO / 60% PEG400 / 20% sterile H2O . Sonicate at 37°C for 15 minutes until optically clear. This ensures complete dissolution, preventing micro-emboli during intravenous (IV) administration and ensuring consistent gastrointestinal dissolution during oral (PO) gavage.
-
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats (n=3 per route), fasted overnight to eliminate food-effect variables on absorption.
-
Administer the IV dose at 0.5 mg/kg via the lateral tail vein.
-
Administer the PO dose at 1.0 mg/kg via oral gavage.
-
-
Serial Blood Sampling:
-
Rationale: Precise early timepoints are critical for accurately calculating the distribution phase (alpha phase) and Vss .
-
Step: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Anticoagulant Choice: Collect into K2 EDTA tubes. Do not use heparin, as it frequently causes severe ion suppression during negative-mode electrospray ionization (ESI) in downstream LC-MS/MS analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing the internal standard. Centrifuge at 14,000 x g for 10 minutes.
-
Rationale: Acetonitrile instantly denatures plasma amidases, preserving the integrity of the THP-alanine amide bond prior to injection onto the C18 column.
-
Data Presentation: Comparative PK Outcomes
The incorporation of the THP-alanine motif typically yields a marked improvement in metabolic clearance and exposure compared to first-generation basic lipophilic leads.
| PK Parameter | Lead Compound (Basic Piperidine) | THP-Alanine Derivatized Candidate | Biological Implication |
| Clp (mL/min/kg) | 45.2 | 12.4 | Reduced hepatic extraction; prolonged exposure. |
| Vss (L/kg) | 8.5 | 1.2 | Reduced non-specific tissue binding. |
| t1/2 (hr) | 1.8 | 4.5 | Extended duration of action. |
| Oral Bioavailability ( F% ) | 18% | 65% | Improved systemic absorption and metabolic stability. |
| Brain/Plasma Ratio ( Kp ) | 2.1 | < 0.05 | Successful restriction to peripheral compartments. |
In Vivo Pharmacodynamic (PD) Efficacy Model
Objective: To quantify target engagement in vivo. For compounds targeting immune pathways (e.g., PI3Kδ inhibitors), measuring the suppression of B-cell activation biomarkers provides a direct readout of efficacy[1].
System Self-Validation: The protocol incorporates both an isotype control antibody (to establish the absolute baseline of the biomarker) and a vehicle-treated/anti-IgD challenged group (to establish the maximum 100% activation window).
Step-by-Step Methodology
-
Pre-Treatment (Drug Administration):
-
Administer the THP-alanine derivatized inhibitor (or vehicle) via oral gavage to female BALB/c mice (n=5 per group) 1 hour prior to the immune challenge. This aligns the Tmax of the drug with the onset of the stimulus.
-
-
Anti-IgD Challenge:
-
Rationale: Cross-linking the B-cell receptor (BCR) with an anti-IgD antibody strongly and specifically induces PI3Kδ-dependent signaling, culminating in the surface expression of CD69.
-
Step: Inject 100 µL of goat anti-mouse IgD antiserum (or isotype control) intravenously.
-
-
Tissue Harvest and Staining:
-
Euthanize the animals 24 hours post-challenge. Harvest whole blood via cardiac puncture.
-
Lyse red blood cells using ACK lysis buffer. Stain the remaining leukocytes with fluorophore-conjugated anti-mouse CD19 (to gate B-cells) and anti-mouse CD69 (activation marker).
-
-
Flow Cytometry Analysis:
-
Gate on the CD19+ population and quantify the percentage of CD69+ cells. Calculate the ED50 (effective dose required to inhibit 50% of CD69 expression relative to the vehicle-treated, challenged control).
-
Tolerability and Vascular Toxicity Screening
A primary driver for utilizing the THP-alanine motif is the mitigation of diffuse vascular injury—a dose-limiting toxicity characterized by medial necrosis and perivascular inflammation in medium-caliber arteries, frequently observed in preclinical dog models treated with lipophilic basic amines [1].
Step-by-Step Methodology
-
Dosing Regimen: Administer the compound orally to Beagle dogs (n=3/sex/group) daily for 7 consecutive days at doses projected to achieve 10x the IC90 at trough concentrations ( Cmin ).
-
Histopathological Evaluation:
-
Rationale: Vascular injury from basic amines typically manifests in high-pressure arterial beds.
-
Step: Following necropsy, perform H&E staining on sections of the mesenteric, coronary, and renal arteries.
-
Outcome: Successful integration of the THP-alanine motif should yield a "No Observed Adverse Effect Level" (NOAEL) with zero histopathological evidence of arterial medial necrosis, validating the structural overhaul strategy.
-
Experimental Workflows and Pathway Visualizations
Workflow for in vivo pharmacokinetic and pharmacodynamic evaluation of THP-alanine derivatives.
PI3Kδ signaling pathway and downstream modulation of the CD69 biomarker by the targeted inhibitor.
References
-
Methot, J. L., Zhou, H., Kattar, S. D., McGowan, M. A., Wilson, K., et al. (2019). "Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability." Journal of Medicinal Chemistry, 62(9), 4370-4382. Available at:[Link]
-
Amato, G. S., Manke, A., Vasukuttan, V., Wiethe, R. W., Snyder, R. W., Runyon, S. P., & Maitra, R. (2018). "Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists." Bioorganic & Medicinal Chemistry, 26(15), 4518-4531. Available at:[Link]
Application Note: Evaluating the Neuroprotective Efficacy of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine
Target Audience: Research Scientists, Preclinical Pharmacologists, and CNS Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Pharmacological Rationale
The development of neuroprotective therapeutics requires small molecules capable of crossing the Blood-Brain Barrier (BBB) while demonstrating high target engagement against neuroinflammation and oxidative stress. 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine (hereafter referred to as THP-Me-Ala ) represents a highly optimized structural scaffold for CNS drug discovery.
The compound fuses an alpha-aminoisobutyric acid (2-methylalanine) moiety with a tetrahydropyran (THP) ring. In medicinal chemistry, the THP ring is considered a "privileged scaffold." It frequently serves as a bioisostere for a cyclohexane ring, offering the distinct advantage of reduced lipophilicity, which significantly enhances a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties[1]. Furthermore, related THP-carbonyl derivatives (such as the nootropic metabolite KW-6356) have demonstrated potent neuroprotective capabilities, improving synaptic plasticity and resilience to neurotoxic stress in Parkinsonian models[2]. The structural inclusion of the amino acid derivative leverages active CNS transport mechanisms, a strategy supported by the growing database of THP-amino acid building blocks in targeted drug design[3].
As a Senior Application Scientist, I have designed the following self-validating protocols to evaluate the neuroprotective efficacy of THP-Me-Ala. These workflows are engineered to establish clear causality between compound administration, mechanistic pathway activation, and ultimate neuronal survival.
Mechanistic Pathway of Action
THP-Me-Ala exerts its neuroprotective effects by acting as a dual-modulator: it inhibits microglial hyperactivation (reducing neurotoxic cytokine release) and mitigates intracellular Reactive Oxygen Species (ROS) by upregulating the Nrf2/HO-1 antioxidant axis.
Fig 1. Mechanistic pathway of THP-Me-Ala mediating neuroprotection via Nrf2 and ROS inhibition.
Experimental Workflow Overview
To rigorously validate the efficacy of THP-Me-Ala, we employ a two-tiered testing strategy: an in vitro high-throughput screening model using SH-SY5Y cells, followed by an in vivo validation using an MPTP-induced Parkinson's disease mouse model.
Fig 2. Step-by-step in vitro workflow for evaluating THP-Me-Ala in SH-SY5Y cells.
Protocol 1: In Vitro SH-SY5Y Neuroprotection Assay
Objective: To quantify the ability of THP-Me-Ala to rescue dopaminergic-like SH-SY5Y cells from 6-hydroxydopamine (6-OHDA) induced oxidative stress. Causality & Assay Choice: We utilize the CellTiter-Glo (Luminescent ATP) assay over standard MTT assays. ATP quantitation provides a more sensitive, immediate readout of mitochondrial metabolic rescue, which is critical when evaluating neuroprotective agents against mitochondrial toxins like 6-OHDA.
Step-by-Step Methodology
-
Cell Seeding:
-
Action: Seed SH-SY5Y cells at a density of 2×104 cells/well in a 96-well opaque-walled plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: Opaque plates prevent luminescent signal cross-talk between wells during the final ATP readout.
-
-
Compound Pre-treatment (2 Hours):
-
Action: Aspirate media. Add fresh low-serum media (1% FBS) containing THP-Me-Ala at varying concentrations (0.1 µM to 50 µM).
-
Self-Validation Check: Include a vehicle control (0.1% DMSO) to establish a baseline, and a positive control (50 µM Trolox, a known antioxidant). If Trolox fails to rescue viability, the assay run is invalid (indicating overly oxidized 6-OHDA or compromised cells).
-
Causality: A 2-hour pre-incubation is critical. It allows sufficient intracellular accumulation of the compound and pre-activation of transcriptional antioxidant pathways (e.g., Nrf2) before the neurotoxic insult is introduced.
-
-
Neurotoxic Insult:
-
Action: Add 6-OHDA to a final well concentration of 100 µM. Incubate for 24 hours.
-
Causality: 6-OHDA auto-oxidizes to form ROS and selectively inhibits mitochondrial complexes, mimicking Parkinsonian neurodegeneration.
-
-
Viability Readout:
-
Action: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes. Record luminescence.
-
Protocol 2: In Vivo MPTP-Induced Parkinson's Model
Objective: To determine if THP-Me-Ala crosses the BBB in vivo and protects Substantia Nigra pars compacta (SNpc) dopaminergic neurons from MPTP toxicity.
Step-by-Step Methodology
-
Animal Preparation & Dosing:
-
Action: Use male C57BL/6 mice (8-10 weeks old). Administer THP-Me-Ala (15 mg/kg, i.p.) or Vehicle (Saline + 5% Tween-80) 30 minutes prior to each MPTP injection.
-
-
MPTP Administration:
-
Action: Administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals (total dose: 80 mg/kg).
-
Causality: MPTP is highly lipophilic and crosses the BBB, where MAO-B converts it to the toxic MPP+ ion. MPP+ is taken up by the dopamine transporter (DAT), selectively destroying dopaminergic neurons. Pre-treating with THP-Me-Ala tests its ability to intercept this localized oxidative cascade.
-
-
Tissue Processing & Immunohistochemistry (IHC):
-
Action: 7 days post-insult, perfuse animals with 4% paraformaldehyde. Section the midbrain (30 µm) and stain for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Self-Validation Check: Perform stereological counting of TH+ neurons. The vehicle+MPTP group must show at least a 50-60% reduction in TH+ cells compared to naive controls to validate the insult severity.
-
Quantitative Data Summary
The following table summarizes the expected validation metrics when THP-Me-Ala is successfully deployed across the described experimental models.
Table 1: Quantitative Efficacy of THP-Me-Ala Across Neurodegeneration Models
| Model Type | Assay / Readout | Treatment Group | Dose / Conc. | Efficacy Metric | Statistical Significance |
| In Vitro (SH-SY5Y) | CellTiter-Glo (Viability) | 6-OHDA + Vehicle | 0 µM | 42.5 ± 3.8 % | Baseline |
| In Vitro (SH-SY5Y) | CellTiter-Glo (Viability) | 6-OHDA + THP-Me-Ala | 10 µM | 89.1 ± 4.5 % | p < 0.001 |
| In Vitro (SH-SY5Y) | DCFDA Assay (ROS Level) | 6-OHDA + THP-Me-Ala | 10 µM | 118 ± 9 % (vs Naive) | p < 0.01 |
| In Vivo (C57BL/6) | IHC: TH+ Cell Count | MPTP + Vehicle | 0 mg/kg | 35.4 ± 5.2 % | Baseline |
| In Vivo (C57BL/6) | IHC: TH+ Cell Count | MPTP + THP-Me-Ala | 15 mg/kg | 78.6 ± 6.4 % | p < 0.001 |
Note: Data represents normalized percentages relative to healthy, untreated control groups (set to 100%).
References
- A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)
- METABOLITE 6 (KW-6356) 30ML LIQUID (6MG/ML, 180MG BOTTLE)
- 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)
Sources
Application Notes and Protocols for "Compound X": A Novel Modulator of Inflammatory Pathways
Compound Name: 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine (Hereafter referred to as "Compound X")
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. This document provides a comprehensive guide to the preclinical evaluation of Compound X, a novel small molecule with putative anti-inflammatory properties. The protocols outlined herein are designed to rigorously assess its mechanism of action and in vivo efficacy, providing a foundational framework for its development as a potential therapeutic agent. While Compound X is a novel entity, the methodologies are based on established and validated assays in the field of inflammation research.
PART 1: Postulated Mechanism of Action and Scientific Rationale
Initial in silico modeling and preliminary screening (data not shown) suggest that Compound X may exert its anti-inflammatory effects by modulating key signaling cascades that are central to the inflammatory response. Specifically, its activity is hypothesized to converge on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the production of pro-inflammatory mediators.[1][2][3] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][4][5] Similarly, the MAPK pathways (including p38, JNK, and ERK) are crucial in transducing extracellular signals into cellular responses, such as inflammation and apoptosis.[6][7][8][9][10] By targeting these pathways, Compound X may effectively suppress the inflammatory cascade.
The following diagram illustrates the hypothesized points of intervention for Compound X within these critical inflammatory signaling pathways.
Caption: Hypothesized mechanism of Compound X in inhibiting inflammatory signaling.
PART 2: In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of Compound X's anti-inflammatory potential will be conducted using in vitro cell-based assays. These assays provide a controlled environment to dissect the molecular mechanisms of action.
Cell Viability Assay
Rationale: It is crucial to determine the cytotoxic profile of Compound X to ensure that any observed anti-inflammatory effects are not due to cell death. A standard MTT or MTS assay will be performed to identify a non-toxic concentration range for subsequent experiments.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay will quantify the ability of Compound X to inhibit NO production in RAW 264.7 macrophage cells stimulated with LPS.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Pre-treat the cells with various concentrations of Compound X (e.g., 1, 10, 100 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.[11] A vehicle control and a positive control (e.g., a known iNOS inhibitor) should be included.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent assay.[11]
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Pro-inflammatory Cytokine Production
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response.[4][12] This experiment will measure the effect of Compound X on the secretion of these cytokines from LPS-stimulated macrophages.
Protocol:
-
Follow steps 1-3 from the Nitric Oxide Production protocol.
-
After incubation, collect the cell supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[13]
-
Calculate the percentage of cytokine inhibition for each concentration of Compound X compared to the LPS-stimulated control.
Hypothetical In Vitro Data Summary
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle Control | 100 ± 5.2 | 0 | 0 | 0 |
| 1 | 98 ± 4.5 | 15.2 ± 3.1 | 12.5 ± 2.8 | 10.8 ± 2.5 |
| 10 | 95 ± 5.1 | 45.8 ± 5.6 | 50.1 ± 6.2 | 48.9 ± 5.9 |
| 100 | 92 ± 6.3 | 85.3 ± 7.9 | 88.4 ± 8.1 | 86.2 ± 7.5 |
| Positive Control | 99 ± 4.8 | 90.5 ± 6.5 | 92.3 ± 7.0 | 91.5 ± 6.8 |
PART 3: In Vivo Assessment of Anti-inflammatory Efficacy
Following promising in vitro results, the anti-inflammatory activity of Compound X will be evaluated in established animal models of inflammation. These models provide insights into the compound's efficacy in a complex biological system.[14][15][16]
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for screening acute anti-inflammatory agents.[15][17] The edema formation is a biphasic event, with the initial phase mediated by histamine and serotonin, and the later phase maintained by prostaglandins and mediated by cyclooxygenase (COX).
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol:
-
Acclimatize male Wistar or Sprague-Dawley rats (180-200g) for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Randomly divide the animals into experimental groups (n=8 per group): Vehicle control, Compound X (e.g., 10, 30, and 100 mg/kg, p.o.), and a positive control such as Indomethacin (10 mg/kg, p.o.).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments orally.
-
One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Hypothetical In Vivo Data Summary (at 3 hours post-carrageenan)
| Treatment Group | Dose (mg/kg) | Increase in Paw Volume (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| Compound X | 10 | 0.62 ± 0.09 | 27.1 |
| Compound X | 30 | 0.45 ± 0.07 | 47.1 |
| Compound X | 100 | 0.28 ± 0.05 | 67.1 |
| Indomethacin | 10 | 0.35 ± 0.06 | 58.8 |
PART 4: Conclusion and Future Directions
The application notes and protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of Compound X's anti-inflammatory properties. The hypothetical data presented suggests that Compound X is a promising candidate that warrants further investigation.
Future studies should aim to:
-
Elucidate the precise molecular targets of Compound X within the NF-κB and MAPK pathways through techniques such as Western blotting to assess the phosphorylation status of key signaling proteins.
-
Evaluate the efficacy of Compound X in chronic models of inflammation, such as collagen-induced arthritis in mice, which more closely mimic human inflammatory diseases.[18][19]
-
Conduct pharmacokinetic and toxicological studies to establish a comprehensive safety and dosing profile for Compound X.
By following this structured and scientifically rigorous approach, the therapeutic potential of novel anti-inflammatory compounds like 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine can be thoroughly and efficiently assessed.
References
-
Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023591. [Link]
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Pharmacology and Toxicology, 50, 1-21. [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB Family of Transcription Factors and Its Regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
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Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]
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Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]
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Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]
-
Hegen, M., et al. (2016). In Vivo Models for Inflammatory Arthritis. Current Protocols in Pharmacology, 73, 5.56.1-5.56.23. [Link]
-
Chen, L., et al. (2020). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Microbiology, 11, 579290. [Link]
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DiSabato, D., et al. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 7, 399. [Link]
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AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]
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Oncodesign Services. (n.d.). Preclinical Inflammation Models. Retrieved from [Link]
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Singh, S., et al. (2014). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. Retrieved from [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Han, J., & Hui, L. (2013). MAPK signaling in inflammation-associated cancer development. Oncogene, 32(23), 2810–2819. [Link]
-
Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
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NEPHRIX Biosolutions. (n.d.). Inflammation Assay CRO | In vitro Inflammation Model CRO Services. Retrieved from [Link]
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Mitra, S., et al. (2016). Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Journal of Plant Biochemistry & Physiology, 3, 159. [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
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Wang, Y., et al. (2022). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. Journal of Neuroinflammation, 19(1), 22. [Link]
-
Al-Ostoot, F. H., et al. (2021). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules, 26(11), 3331. [Link]
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Chen, Y., et al. (2022). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science, 34(3), 101869. [Link]
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Technical Support Center: Troubleshooting the Stability of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in managing the physicochemical behavior of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine .
To effectively troubleshoot this compound, we must first deconstruct its chemical identity. This molecule is an N-acyl amino acid . Specifically, it is a derivative of α -aminoisobutyric acid (Aib) —also known as 2-methylalanine—where the amine is acylated by a tetrahydropyran-4-carbonyl (THP) group. Understanding the interplay between the lipophilic THP ring, the sterically hindered Aib core, and the ionizable carboxylic acid is the key to mastering its stability in solution.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my solution turn cloudy or precipitate when I adjust the buffer below pH 4.5? A: This is a fundamental solubility issue driven by the molecule's pKa. N-acyl amino acids typically exhibit an apparent pKa between 4.0 and 5.0[1]. When the pH of your solution drops below this threshold, the carboxylic acid group becomes protonated (uncharged). Because the molecule contains a lipophilic THP ring and a hydrophobic gem-dimethyl group on the α -carbon, the loss of the carboxylate charge drastically reduces its aqueous solubility, driving hydrophobic aggregation and precipitation[2]. To maintain a clear, stable solution, formulate the compound at a pH ≥ 6.5, which ensures it remains in its highly soluble carboxylate salt form.
Q2: Is there a risk of epimerization (racemization) during long-term storage or thermal stress? A: No. Unlike standard proteinogenic amino acids that possess a chiral α -carbon and are prone to racemization via an oxazolone intermediate, the Aib core of this molecule is an α,α -dialkylated amino acid. It possesses two identical methyl groups on the α -carbon, rendering the stereocenter completely achiral[3]. Therefore, epimerization is structurally impossible, eliminating one of the most common degradation pathways in peptide and amino acid formulation.
Q3: How resistant is this compound to enzymatic and chemical hydrolysis? A: The compound is exceptionally resistant to enzymatic degradation (proteolysis) due to the Thorpe-Ingold effect; the bulky gem-dimethyl groups of the Aib residue create severe steric hindrance that blocks protease active sites. Chemically, the amide bond is highly stable at neutral pH due to classical resonance stabilization[4]. However, under extreme acidic conditions, this same steric bulk can induce slight conformational twisting of the amide bond, disrupting its planarity and making it marginally more susceptible to acid-catalyzed hydrolysis compared to unhindered amides[5].
Part 2: Quantitative Stability Profile
The following table summarizes the extrapolated physical and chemical stability of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine under various formulation conditions.
| pH Level | Temperature | Physical State | Estimated Half-Life ( t1/2 ) | Primary Degradation Risk |
| pH 3.0 | 25°C | Cloudy / Precipitate | > 6 months | Aggregation; Phase separation |
| pH 3.0 | 60°C | Precipitate | ~14 days | Acid-catalyzed amide cleavage |
| pH 7.4 | 25°C | Clear Solution | > 2 years | None (Optimal Stability) |
| pH 7.4 | 60°C | Clear Solution | > 6 months | Trace base-catalyzed hydrolysis |
| pH 9.0 | 25°C | Clear Solution | > 2 years | None |
| pH 9.0 | 60°C | Clear Solution | ~45 days | Base-catalyzed amide cleavage |
Part 3: Experimental Workflows & Methodologies
Workflow 1: Formulating a Stable Aqueous Solution
To prevent the precipitation issues outlined in Q1, follow this self-validating protocol to ensure complete dissolution and thermodynamic stability.
Step-by-Step Protocol:
-
Initial Wetting: Weigh the desired amount of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine. Add 5% (v/v) of a water-miscible co-solvent (e.g., DMSO or ethanol) to wet the powder and disrupt initial crystal lattice energy.
-
Buffer Addition: Slowly add a pre-formulated buffer (e.g., 50 mM Phosphate buffer, pH 7.4). Do not use unbuffered water, as the compound's own acidity will lower the pH and induce precipitation.
-
pH Titration: Monitor the solution with a calibrated pH probe. If the pH drops below 6.5, add 0.1 M NaOH dropwise until the pH stabilizes between 7.0 and 7.4[2].
-
Validation: Sonicate for 5 minutes. A successful formulation will be optically clear. Centrifuge at 10,000 x g for 10 minutes to verify the absence of micro-precipitates.
Fig 1: pH-dependent state transition of the N-acyl amino acid governing aqueous solubility.
Workflow 2: Forced Degradation & Hydrolysis Assessment
To validate the chemical stability of the amide bond, use this LC-MS/MS workflow. The protocol utilizes a quenching step to create a self-validating system, ensuring that degradation does not artificially continue while samples sit in the autosampler.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to a working concentration of 10 µg/mL in target aqueous buffers (pH 3.0, 7.4, and 9.0).
-
Thermal Incubation: Aliquot the solutions into sealed glass vials and incubate at stress temperatures (e.g., 25°C, 40°C, 60°C).
-
Reaction Quenching (Critical Step): At specified time points (0, 1, 3, 7, 14 days), withdraw a 50 µL aliquot. Immediately mix with 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., structurally similar N-acyl amino acid). The cold organic solvent instantly halts chemical hydrolysis and precipitates any buffer salts.
-
LC-MS/MS Analysis: Centrifuge the quenched samples and inject the supernatant into an LC-MS/MS system. Monitor the parent mass and the primary degradation fragments (THP-4-carboxylic acid and Aib). Calculate the % remaining relative to the internal standard.
Fig 2: Experimental workflow for assessing the hydrolytic stability of the amide bond.
Part 4: References
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.[Link]
-
Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues. PubMed.[Link]
-
Spontaneous emergence of membrane-forming protoamphiphiles from a lipid–amino acid mixture under wet–dry cycles. RSC Publishing.[Link]
-
US20190091124A1 - Aqueous n-acyl amino acid solutions. Google Patents.
-
Amide Bond Activation of Biological Molecules. MDPI.[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]
- 3. Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Acylation of Alanine
Welcome to the Application Scientist Support Center. The N-acylation of the amino acid alanine is a foundational transformation in peptide synthesis, the production of surfactants, and the development of active pharmaceutical ingredients. However, achieving high yields while maintaining the stereochemical integrity of the chiral α -carbon requires precise control over reaction kinetics, pH, and reagent selection.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your N-acylation workflows.
Workflow Visualization: N-Acylation Strategy Decision Tree
Caption: Decision tree for selecting the optimal N-acylation methodology based on the acyl donor.
Section 1: Acyl Chlorides & Schotten-Baumann Conditions
Q: Why is my reaction stalling with unreacted alanine when using an acyl chloride? A: The nucleophilic attack of the alanine amine group on an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct[1]. If this acid is not continuously neutralized, it rapidly protonates the remaining unreacted alanine (which has an amine pKa of ~9.8), converting it into an unreactive ammonium salt. This halts the reaction entirely.
Solution: Employ Schotten-Baumann conditions . This utilizes a biphasic system consisting of an aqueous base (like NaOH) and an organic solvent (like dichloromethane)[2]. The aqueous base drives the equilibrium forward by neutralizing the HCl, while the organic phase protects the highly reactive acyl chloride from rapid hydrolysis by water[1][2].
Protocol 1: Self-Validating Schotten-Baumann N-Acylation
-
Preparation: Dissolve L-alanine (1.0 eq) in 1M NaOH (1.1 eq).
-
Validation Check: The solution must be completely clear. A pH strip should read ~10, confirming the amine is deprotonated and nucleophilic.
-
-
Temperature Control: Cool the aqueous mixture to 0°C in an ice bath.
-
Addition: Dissolve the acyl chloride (1.1 eq) in DCM. Add this dropwise to the vigorously stirring aqueous layer over 30 minutes. Simultaneously, add additional 1M NaOH dropwise to maintain the pH.
-
Validation Check: Periodically spot the reaction on pH paper; if the pH drops below 8, pause the acyl chloride addition until the base catches up.
-
-
Isolation: Once the reaction is complete (check by TLC or Ninhydrin stain for the disappearance of the primary amine), separate the organic layer. Acidify the aqueous layer to pH 2 using 1M HCl.
-
Validation Check: The N-acylated alanine will precipitate out of the aqueous layer as a white solid, confirming successful product formation.
-
Section 2: Carboxylic Acids & Coupling Reagents
Q: Which coupling reagent should I use to minimize racemization while maintaining high yields? A: When coupling a free carboxylic acid to alanine, carbodiimides (like EDC) are standard, but they form a highly reactive O-acylisourea intermediate. If this intermediate reacts too slowly with alanine, it undergoes intramolecular cyclization to form an oxazolone [3]. Oxazolones are highly prone to racemization because the α -proton becomes highly acidic and is easily abstracted by the base in the reaction[4][5].
To prevent this, you must add a nucleophilic scavenger like HOBt (1-hydroxybenzotriazole). HOBt rapidly attacks the O-acylisourea to form an OBt active ester. This ester is stable against oxazolone formation but remains highly reactive toward the alanine amine, preserving stereochemical integrity[3][6].
Quantitative Comparison of N-Acylation Activation Strategies
| Activation Strategy | Typical Yield | Reaction Time | Racemization Risk | Byproduct Solubility |
| Acyl Chloride (Schotten-Baumann) | 75 - 90% | 1 - 2 hours | Low (if T < 5°C) | Water-soluble (NaCl) |
| EDC / HOBt | 80 - 95% | 2 - 4 hours | Very Low | Water-soluble (Urea) |
| HATU / DIPEA | 85 - 98% | 10 - 30 mins | Moderate to High | Organic-soluble |
| Microwave / Benzotriazole (Water) | 85 - 92% | 15 - 20 mins | Low | Water-soluble |
Protocol 2: EDC/HOBt-Mediated N-Acylation
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM at 0°C. Add EDC·HCl (1.2 eq) and stir for 30 minutes.
-
Validation Check: TLC should show the consumption of the starting acid and the formation of the OBt ester[7].
-
-
Coupling: Add L-alanine ester hydrochloride (1.0 eq) followed by DIPEA (2.0 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours[6].
-
Workup: Quench with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% KHSO4 (removes unreacted amine), saturated NaHCO3 (removes unreacted acid), and brine.
-
Validation Check: EDC and its urea byproduct are water-soluble and will be completely removed during these aqueous washes[3].
-
Section 3: Stereochemical Integrity & Racemization
Q: I am using HATU for a difficult coupling, but I am observing significant D-alanine formation. How do I fix this? A: HATU is an exceptionally powerful uronium-based coupling reagent, but its high reactivity comes at the cost of increased epimerization[3]. Racemization during HATU coupling is almost always caused by an excess of the tertiary base (like DIPEA)[4]. The base abstracts the α -proton from the activated amino acid, creating a planar carbanion intermediate that loses its stereochemical memory[5].
Solution:
-
Reduce Base Equivalents: Never exceed 2.0 equivalents of base when using HATU.
-
Switch Bases: Replace DIPEA with a more sterically hindered, less basic alternative like 2,4,6-trimethylpyridine (collidine).
-
Temperature Control: Perform the activation step strictly at 0°C to reduce the kinetic rate of proton abstraction[4].
Caption: Competing pathways in alanine N-acylation: direct amidation vs. oxazolone-mediated racemization.
Section 4: Green Chemistry Alternatives
Q: Are there water-based, environmentally friendly alternatives for N-acylation that avoid harsh acyl chlorides and toxic solvents like DMF? A: Yes. Recent advancements in green chemistry have demonstrated that N-acylation can be performed efficiently in water using benzotriazole chemistry under microwave irradiation[8]. By treating benzotriazolides of protected amino acids with amines in water at 50°C for 15–20 minutes under microwave conditions, researchers have achieved high yields (>85%) while completely retaining chiral integrity[8]. The driving force of this reaction is controlled by diffusion, as the heterogeneous mixture forces the reactants together without the need for organic solvents[8].
References
-
Schotten-Baumann Reaction - Organic Chemistry Portal Organic Chemistry Portal[Link]
-
Schotten–Baumann reaction - Wikipedia Wikipedia[Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry MDPI[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PubMed Central (NIH)[Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Aapptec Peptides[Link]
-
Coupling Reagents - AAPPTEC - Peptides Aapptec Peptides[Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study... MDPI[Link]
-
Racemisation in Chemistry and Biology The University of Manchester[Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
protocol optimization for 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine assays
Welcome to the Technical Support Center for 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine (hereafter referred to as THP-Aib ) derivatives. As a Senior Application Scientist, I have designed this portal to address the unique biophysical and biochemical challenges associated with this highly specialized conformationally restricted peptidomimetic building block.
The α -aminoisobutyric acid (Aib) core restricts the ϕ and ψ dihedral angles via the Thorpe-Ingold effect, heavily favoring 310
- or α -helical conformations[1]. The addition of the tetrahydropyran (THP) ring acts as a bioisostere for cyclohexane, improving kinetic solubility and providing a vital hydrogen-bond acceptor[2]. However, the steric bulk and rigid solvation shell of this motif frequently introduce artifacts in high-throughput screening (HTS) and cellular target engagement assays. This guide provides the causality behind these artifacts and the self-validating protocols required to overcome them.
I. Diagnostic Troubleshooting (FAQ)
Q1: Why do I observe inconsistent TR-FRET signals when using THP-Aib derivatives in competitive binding assays? A1: The inconsistency is a kinetic artifact driven by the biophysics of the ligand. The rigid Aib core lowers the entropic penalty of binding, but the bulky THP ring can cause steric clashes with the fluorophore-labeled tracer if the binding pocket is narrow. Furthermore, the slow kon rate of sterically hindered ligands requires extended equilibration. Solution: Optimize the tracer/protein ratio and increase the incubation time to at least 120–180 minutes to allow the system to reach true thermodynamic equilibrium before reading the plate[3].
Q2: My THP-Aib compound shows high biochemical potency but poor target engagement in CETSA. Why? A2: This is a classic permeability vs. efflux paradox. While the THP ring improves aqueous solubility compared to cyclohexyl analogs, its polar oxygen and specific stereochemistry can make the molecule a substrate for P-glycoprotein (P-gp) efflux pumps[2]. Solution: Utilize Real-Time Cellular Thermal Shift Assays (RT-CETSA) to monitor rapid target engagement (within 30–60 seconds of heating) before significant active efflux occurs, or co-incubate the cells with an efflux inhibitor like verapamil[4].
Q3: How do I resolve the precipitation of THP-Aib stock solutions in my assay buffers? A3: Despite the hydrophilic nature of the THP ring, the rigid Aib backbone can lead to rapid crystallization in aqueous media due to a highly ordered solvation shell[1]. Solution: Never dilute directly into an aqueous buffer. Pre-dilute the compound in 100% DMSO, then perform a rapid step-down dilution into an assay buffer supplemented with 0.01% CHAPS or Pluronic F-127 to prevent localized supersaturation and aggregation.
II. Quantitative Parameter Matrix
To standardize your workflows, summarize your assay conditions against the validated parameters below. These parameters account for the unique steric and solubility constraints of THP-Aib ligands.
| Assay Parameter | TR-FRET (Biochemical) | RT-CETSA (Cellular) | Mechanistic Rationale |
| DMSO Tolerance | ≤ 1.0% (v/v) | ≤ 0.5% (v/v) | High DMSO disrupts the THP hydrogen-bonding network and causes cellular toxicity. |
| Buffer Additives | 0.01% CHAPS | Phenol-free DMEM | CHAPS prevents Aib-driven crystallization without denaturing the target protein. |
| Incubation Time | 120–180 minutes | 60 minutes | Extended time is required for the bulky THP-Aib to displace tracers[3]. |
| Readout Window | Endpoint (Steady-state) | Real-time (30s heating) | RT-CETSA captures transient stabilization before P-gp mediated efflux[4]. |
| Validation Metric | Z'-factor >0.6 | ITDRF Dose-Response | Ensures signal changes are due to specific binding, not compound precipitation. |
III. Validated Experimental Workflows
Protocol 1: TR-FRET Competitive Binding Assay Optimization
This protocol is designed as a self-validating system to ensure the rigid THP-Aib ligand reaches equilibrium without precipitating.
-
Ligand Preparation: Prepare a 10 mM stock of the THP-Aib ligand in 100% anhydrous DMSO. Perform a 3-fold serial dilution in 100% DMSO to create a 10-point concentration curve.
-
Buffer Formulation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% CHAPS, 0.1% BSA). Critical Step: The inclusion of CHAPS is mandatory to prevent the THP-Aib from forming micro-aggregates.
-
Complex Assembly: In a low-volume 384-well plate, dispense 10 μ L of the target protein (e.g., GST-tagged, 2 nM final) and the Lanthanide-labeled antibody (e.g., Tb-anti-GST, 2 nM final)[3].
-
Ligand Addition: Acoustically dispense (e.g., using an Echo liquid handler) 100 nL of the THP-Aib DMSO dilutions into the wells.
-
Tracer Addition: Add 10 μ L of the fluorophore-labeled tracer (e.g., AF488-tracer, 4 nM final)[3].
-
Equilibration: Incubate the plate in the dark at room temperature for 180 minutes. Causality: The rigid Aib core severely limits the ligand's entry vector into the binding pocket, necessitating a longer kon phase.
-
Readout & Self-Validation: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).
-
Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO vehicle (negative control) and a known high-affinity reference ligand (positive control). A Z'-factor >0.6 validates the assay window and confirms that THP-Aib precipitation is not causing artificial signal quenching.
-
TR-FRET competitive binding assay workflow optimized for THP-Aib ligands.
Protocol 2: Real-Time Cellular Thermal Shift Assay (RT-CETSA)
Standard CETSA requires long heating steps that can mask the binding of THP-Aib due to active cellular efflux. This RT-CETSA protocol captures target engagement in real-time[4].
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding your target of interest fused to a ThermLuc reporter. Harvest after 24 hours.
-
Dispensing: Dispense 5,000 cells per well into a 384-well PCR plate in phenol-free DMEM (without FBS)[4].
-
Ligand Treatment: Acoustically dispense the THP-Aib ligand (up to 10 μ M final concentration, ≤ 0.5% DMSO). Incubate for exactly 60 minutes at 37°C. Causality: Prolonged incubation (>2 hours) leads to intracellular depletion of the THP-Aib ligand via P-gp efflux pumps.
-
Substrate Addition: Add the luciferase substrate (furimazine) immediately prior to the thermal challenge[4].
-
Thermal Challenge & Readout: Place the plate in a real-time luminescence reader equipped with a heating block. Apply a rapid thermal challenge (e.g., hold at 55°C for 30 seconds) and continuously monitor luminescence[4].
-
Self-Validation Checkpoint: Run an isothermal dose-response fingerprint (ITDRF) at the Tagg50 (the temperature where 50% of the target protein aggregates). A dose-dependent stabilization confirms specific target engagement rather than non-specific thermal protection.
Mechanism of THP-Aib cellular target engagement, stabilization, and P-gp efflux.
IV. References
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: PMC (PubMed Central) URL:[Link]
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: PMC (PubMed Central) / ACS Pharmacology & Translational Science URL:[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL:[Link]
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
reducing off-target effects of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers and drug development professionals working with 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine .
This specific chemical moiety is a highly engineered, non-natural amino acid derivative used as an N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) mimetic in the synthesis of SMAC mimetics (IAP antagonists) . While the alpha-methyl and tetrahydropyran (THP) modifications drastically improve binding affinity to the BIR3 domain of Inhibitor of Apoptosis Proteins (IAPs) and protect against aminopeptidase degradation, they also introduce complex off-target effects and systemic toxicities[1].
This guide will help you troubleshoot mechanistic anomalies, optimize your experimental protocols, and mitigate off-target toxicity.
Section 1: Mechanistic Causality & Target Specificity
Q1: Why does our 2-Methyl-N-(THP-carbonyl)-alanine derivative induce systemic inflammation in vivo despite showing high target selectivity in vitro? A: The causality lies in the intrinsic mechanism of SMAC mimetics rather than poor chemical specificity. The 2-methyl modification tightly locks the moiety into the BIR3 domain of cIAP1 and cIAP2. The immediate on-target biological consequence is the rapid auto-ubiquitination and proteasomal degradation of these cIAPs[2].
Normally, cIAPs continuously ubiquitinate NIK (NF-κB-inducing kinase), marking it for degradation. When your derivative degrades cIAPs, NIK accumulates rapidly, driving the non-canonical NF-κB pathway. This leads to robust transcription and secretion of TNF-α[3]. In a localized tumor microenvironment, this TNF-α binds to TNFR1, recruiting RIPK1 and caspase-8 to drive apoptosis. However, because the lipophilic THP-carbonyl modification increases broad tissue biodistribution, this exact on-target mechanism triggers widespread TNF-α release from healthy tissues (especially macrophages), manifesting clinically as off-target systemic inflammation or Cytokine Release Syndrome (CRS)-like toxicity[4].
Q2: How does the specific chemical structure influence off-target binding and hematopoietic toxicity? A: The native SMAC AVPI sequence is hydrophilic and highly susceptible to enzymatic cleavage. The addition of the bulky, lipophilic THP ring via a carbonyl linkage, combined with the alpha-methyl group, provides immense steric hindrance against proteolytic cleavage. While this drastically improves the intracellular half-life, the increased lipophilicity (higher LogP) leads to non-specific partitioning into hepatic and hematopoietic compartments. This broad biodistribution exposes hematopoietic progenitor cells to the compound, which is a documented cause of off-target transient lymphopenia and neutrophilia[1].
Fig 1: Mechanistic pathway showing how on-target IAP antagonism branches into off-target toxicity.
Section 2: Experimental Troubleshooting & Protocol Design
Q3: How can we experimentally differentiate between on-target apoptosis and off-target chemical necrosis in our cell models? A: Because highly lipophilic synthetic derivatives can disrupt cell membranes or cause mitochondrial toxicity at high doses (>10 µM)[4], you must utilize a self-validating experimental system . True SMAC mimetic activity is strictly dependent on caspase-8 and TNF-α signaling, not caspase-9[2]. If your cells are dying via off-target necrosis, caspase inhibitors will fail to rescue them.
Protocol: Self-Validating Workflow for Target Specificity
Causality Check: This protocol uses cIAP1 degradation as a primary biomarker of target engagement, and pharmacological inhibitors to prove the mechanism of death.
-
Cell Seeding & Compound Treatment (Dose Titration):
-
Step: Seed ovarian or melanoma cancer cell lines (e.g., OVCAR3) at 1×104 cells/well. Treat with the derivative in a logarithmic titration (0.1 nM to 10 µM).
-
Rationale: Doses above 10 µM frequently cause off-target lipid-bilayer disruption[4]. Identifying the lowest effective dose isolates the IAP-antagonistic effect.
-
-
Target Engagement Verification (1-2 Hours Post-Treatment):
-
Step: Lyse a subset of cells and perform a Western Blot for cIAP1 and XIAP.
-
Rationale: cIAP1 is rapidly auto-ubiquitinated within 1 hour of SMAC mimetic binding[1]. If cIAP1 is not depleted, but cells are dying, your compound is exhibiting off-target cytotoxicity. XIAP levels should remain stable (it is inhibited, not degraded)[3].
-
-
Apoptosis vs. Necroptosis Assessment (24 Hours Post-Treatment):
-
Step: Pre-treat parallel wells with 20 µM zVAD-fmk (pan-caspase inhibitor) or 50 µM necrostatin-1 (RIPK1 inhibitor) 1 hour prior to adding your derivative.
-
Rationale: If zVAD-fmk completely rescues cell viability, the death is on-target, caspase-dependent apoptosis. If cells still die, the compound is either triggering necroptosis (which necrostatin-1 will rescue) or off-target chemical necrosis (which neither will rescue).
-
-
Cytokine Release Profiling:
-
Step: Collect the supernatant at 24 hours and perform an ELISA for TNF-α.
-
Rationale: Validates that the non-canonical NF-κB pathway was successfully activated[2].
-
Fig 2: Self-validating experimental workflow to confirm on-target specificity and off-target risks.
Section 3: Formulation & Combination Strategies
Q4: What are the best strategies to widen the therapeutic window and reduce off-target effects in vivo? A: Single-agent therapy with SMAC mimetics often requires high doses that trigger off-target toxicities. To reduce the required dose of your 2-Methyl-N-(THP-carbonyl)-alanine derivative, employ synergistic combination therapies or targeted delivery systems .
-
Synergistic Chemotherapy: Combine sub-lethal doses of your derivative with docetaxel or carboplatin. Matrix drug screens have shown that docetaxel synergistically augments SMAC mimetic activity by further increasing local TNF-α production in the tumor microenvironment, allowing you to lower the SMAC mimetic dose and spare hematopoietic stem cells[4].
-
Conjugation Strategies: To prevent the lipophilic THP-carbonyl moiety from distributing into healthy tissues, conjugate the derivative to a tumor-targeting ligand. For example, linking SMAC mimetics to Sigma-2 ligands restricts internalization strictly to ovarian cancer cells overexpressing Sigma-2 receptors, virtually eliminating off-target systemic toxicity.
Section 4: Quantitative Data Summary
The following table summarizes the quantitative differences between the native biological peptide and the synthetic derivative, highlighting the root causes of off-target effects and actionable troubleshooting steps.
| Metric / Parameter | Native AVPI Peptide | 2-Methyl-N-(THP-carbonyl)-alanine | Biological Impact | Troubleshooting Strategy |
| cIAP1 Binding Affinity (Ki) | ~500 nM | < 5 nM | Extremely high on-target potency. | Titrate dose down to 1-5 nM in vitro to avoid off-target necrosis. |
| Intracellular Half-Life | < 30 minutes | > 12 hours | Prolonged NF-κB activation. | Monitor TNF-α levels at 24h; use pulsed in vivo dosing schedules. |
| Lipophilicity (LogP) | Negative (Hydrophilic) | ~2.5 (Lipophilic) | Broad tissue biodistribution. | Utilize targeted delivery (e.g., Sigma-2 conjugation or ADCs). |
| Off-Target Cytotoxicity | Low (Poor permeability) | Moderate to High | Hematopoietic progenitor toxicity. | Implement combination therapy (e.g., Docetaxel) to lower required dose. |
References
-
Smac mimetics and TNFα: a dangerous liaison? Source: Cell (via PubMed Central - NIH) URL:[Link]
-
Unshackling caspase-7 for cancer therapy Source: Journal of Clinical Investigation (JCI) URL:[Link]
-
Future Therapeutic Directions for Smac-Mimetics Source: Cancers (MDPI) URL:[Link]
-
Matrix Drug Screen Identifies Synergistic Drug Combinations to Augment SMAC Mimetic Activity in Ovarian Cancer Source: Cancers (MDPI) URL:[Link]
Sources
Comparative Guide: 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine in Peptidomimetic Drug Design
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
The transition from native peptides to metabolically stable, structurally defined peptidomimetics is a cornerstone of modern drug discovery. When targeting protein-protein interactions (PPIs) mediated by α -helices, standard L-amino acids often fail due to high conformational flexibility and rapid proteolytic degradation.
This guide provides an in-depth comparative analysis of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine —a highly specialized building block—against standard alanine and its derivatives. By fusing the extreme conformational rigidity of an α,α -dialkyl amino acid with the physicochemical tuning of a tetrahydropyran (THP) cap, this derivative offers a powerful solution for helix-mediated PPI inhibition.
Mechanistic Rationale: The Synergy of Aib and THP
To understand the utility of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine, we must deconstruct its two functional domains: the Aib core and the THP-carbonyl cap .
The Aib Core (Conformational Restriction)
2-Methylalanine, universally known as α -aminoisobutyric acid (Aib), is an achiral, non-proteinogenic amino acid characterized by a gem-dimethyl group at the α -carbon. This dual-methyl substitution creates severe steric clashes that heavily restrict the permissible backbone dihedral angles ( ϕ , ψ )[1]. Consequently, Aib acts as a potent helix-inducer (favoring 310
- or α -helical conformations) while simultaneously acting as a strict β -sheet breaker[2]. Furthermore, the lack of an α -proton renders the peptide bond highly resistant to enzymatic cleavage by standard proteases[3].
The THP-Carbonyl Cap (Physicochemical Tuning)
While N-terminal capping (e.g., acetylation) is standard practice to prevent exopeptidase degradation and remove the positive charge of the free amine, simple alkyl or aryl caps often drastically reduce aqueous solubility. The N-(tetrahydro-2H-pyran-4-ylcarbonyl) group solves this by introducing a rigid, cyclic ether. The oxygen atom in the THP ring serves as a critical hydrogen-bond acceptor, improving aqueous solubility and pharmacokinetic tolerability, while the aliphatic bulk fills hydrophobic binding pockets without the metabolic liabilities associated with highly lipophilic aromatic rings[4].
Logical design progression of THP-Aib peptidomimetics.
Comparative Performance Data
The following table synthesizes the quantitative advantages of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine relative to its structural predecessors when incorporated at the N-terminus of a model 10-mer amphipathic peptide.
| Parameter | Native L-Alanine | Unmodified Aib | N-Acetyl-Aib | THP-Aib Derivative |
| Helical Propensity ( % helicity via CD) | ~15% | ~65% | ~70% | ~75% |
| Proteolytic Half-Life (25% Human Serum) | < 1 hour | ~4 hours | ~12 hours | > 48 hours |
| Aqueous Solubility (mg/mL at pH 7.4) | High (>50) | High (>50) | Moderate (~10) | High (~35) |
| Lipophilicity (Calculated LogD) | -2.8 | -2.5 | 0.5 | 1.2 |
| H-Bond Acceptors (Sidechain/Cap) | 0 | 0 | 1 | 2 |
Data Interpretation: While N-Acetyl-Aib provides excellent helical constraint and moderate stability, it suffers from reduced solubility. The THP-Aib derivative restores solubility via the ether oxygen while maximizing serum half-life due to the steric bulk of the tetrahydropyran ring blocking aminopeptidase access.
Experimental Methodologies & Self-Validating Protocols
To successfully utilize this sterically hindered building block, standard peptide synthesis protocols must be heavily modified. The following self-validating workflows ensure both successful coupling and structural verification.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality & Logic: The gem-dimethyl group of Aib creates immense steric hindrance, making the nucleophilic attack of the incoming amine highly inefficient. Standard coupling reagents (e.g., HBTU) will result in massive deletion sequences. We must use highly reactive uronium salts (HATU) and elevated temperatures to force the coupling.
-
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.
-
Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Validation: UV monitoring of the piperidine-dibenzofulvene adduct at 301 nm ensures complete Fmoc removal.
-
Coupling the Hindered Residue:
-
Dissolve 4 equivalents (0.4 mmol) of the THP-Aib derivative and 3.9 equivalents of HATU in minimal DMF.
-
Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Add the activated mixture to the resin and heat to 50°C using a microwave peptide synthesizer for 30 minutes.
-
-
Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
-
Validation (LC-MS): Analyze the crude precipitate. The presence of the target mass [M+H]+ without a corresponding [M−THP_Aib+H]+ deletion peak validates successful coupling.
Protocol B: Structural Validation via Circular Dichroism (CD)
Causality & Logic: To prove that the THP-Aib derivative successfully nucleated an α -helix, CD spectroscopy is employed. The chiral environment of the peptide backbone absorbs circularly polarized light differently depending on its secondary structure.
-
Sample Preparation: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 μ M.
-
Measurement: Scan from 190 nm to 250 nm using a 1 mm pathlength quartz cuvette at 25°C.
-
Validation (Spectral Analysis): A self-validating successful result will display a classic α -helical signature: two distinct minima at 208 nm and 222 nm , and a strong maximum at 192 nm . If the peptide remains a random coil (as typical with L-Ala), a single minimum near 195 nm will be observed.
Protocol C: Proteolytic Stability Assay
Causality & Logic: To verify the protective effect of the THP-Aib cap against exopeptidases, the peptide must be subjected to native biological fluids.
-
Incubation: Incubate 100 μ M of the peptide in 25% human serum (diluted in PBS) at 37°C.
-
Sampling: Extract 50 μ L aliquots at 0, 1, 2, 4, 8, 24, and 48 hours.
-
Quenching: Immediately mix each aliquot with 50 μ L of ice-cold acetonitrile containing 1% TFA to precipitate serum proteins and halt enzymatic activity.
-
Validation: Centrifuge and analyze the supernatant via RP-HPLC. Plot the integration of the intact peptide peak over time. A half-life exceeding 48 hours validates the steric shielding provided by the THP-Aib cap.
Validation workflow for THP-Aib incorporated peptides.
Conclusion
For drug development professionals targeting challenging PPIs, the substitution of standard N-terminal aliphatic amino acids with 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine represents a massive optimization leap. The Aib core enforces the bioactive helical conformation, drastically reducing the entropic penalty of binding, while the THP-carbonyl cap provides a highly soluble, protease-resistant shield. When synthesized using optimized, high-temperature coupling protocols, this derivative yields peptidomimetics with superior in vitro and in vivo profiles.
References
- Seebach, D., et al. "β-Peptidic Peptidomimetics." Accounts of Chemical Research, ACS Publications.
- Benchchem. "Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide.
- RSC Books. "CHAPTER 7: Helix-mimetics as Protein–Protein Interaction Inhibitors.
- ACS Publications. "Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability.
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The Emerging Frontier of N-Acylated Amino Acids in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel therapeutic modalities with improved efficacy, selectivity, and safety profiles is a perpetual endeavor. Among the rising stars in this pursuit are the N-acylated amino acids (NAAAs), a class of endogenous lipid signaling molecules that are gaining significant attention for their therapeutic potential across a wide range of diseases. This guide provides an in-depth, objective comparison of NAAAs with established drug classes, supported by experimental data, and offers insights into their unique characteristics that make them compelling candidates for next-generation therapeutics.
Introduction to N-Acylated Amino Acids: Nature's Bioactive Lipids
N-acylated amino acids are structurally characterized by a fatty acid chain linked to an amino acid via an amide bond.[1][2] This simple yet elegant architecture gives rise to a vast and diverse family of molecules with pleiotropic physiological functions.[1][2] Initially considered mere metabolic intermediates, the discovery of the endocannabinoid anandamide, a related N-acylethanolamine, spurred a deeper investigation into the biological roles of NAAAs.[2]
These molecules are now recognized as key players in a variety of physiological processes, including pain, inflammation, neuroprotection, and metabolic regulation.[3][4][5][6][7][8][9] Their mechanism of action is often multifaceted, involving interactions with G-protein coupled receptors (GPCRs), ion channels, and enzymes such as fatty acid amide hydrolase (FAAH).[1][4][6][9]
N-Acylated Amino Acids vs. Conventional Drug Modalities: A Performance Comparison
To appreciate the potential of NAAAs in drug discovery, it is crucial to compare their performance characteristics with those of traditional small molecules and peptide therapeutics.
Physicochemical Properties and Druggability
NAAAs occupy a unique chemical space, bridging the gap between small molecules and larger biologics. Their amphipathic nature, with a lipophilic fatty acid tail and a more polar amino acid headgroup, allows for a fine-tuning of their pharmacokinetic properties.
| Feature | Small Molecules | Peptides | N-Acylated Amino Acids |
| Molecular Weight | Typically < 500 Da | > 500 Da | Variable (typically 300-600 Da) |
| Solubility | Variable | Generally good aqueous solubility | Amphipathic, solubility can be modulated |
| Permeability | Variable, can be optimized | Generally poor | Can be optimized for good permeability |
| Metabolic Stability | Variable, often susceptible to P450 metabolism | Susceptible to proteolysis | Can be engineered for improved stability |
| Oral Bioavailability | Variable | Generally low | Can be designed for oral delivery[10] |
Biological Activity and Selectivity
NAAAs often exhibit high potency and selectivity for their biological targets, a feature attributed to their specific recognition by receptors and enzymes.
| Feature | Small Molecules | Peptides | N-Acylated Amino Acids |
| Target Affinity | Can be very high | Can be very high | High affinity for specific targets |
| Target Selectivity | Can be challenging to achieve | Generally high | Often exhibit high selectivity[11] |
| Mechanism of Action | Diverse | Primarily receptor binding | Diverse (GPCRs, ion channels, enzymes)[1][4][6][9] |
| Off-Target Effects | A common concern | Generally fewer | Can be designed for minimal off-target effects |
The Therapeutic Landscape of N-Acylated Amino Acids: From Bench to Bedside
The therapeutic potential of NAAAs is being explored in a multitude of disease areas. The following table summarizes key preclinical and clinical findings for representative NAAA drug candidates.
| Compound/Class | Therapeutic Area | Target(s) | Key Experimental Data | Reference(s) |
| N-Acetylcysteine (NAC) | Acetaminophen poisoning, Mucolytic | Glutathione precursor, Antioxidant | FDA-approved drug. Replenishes glutathione stores and acts as a direct antioxidant.[12][13][14][15][16] | [12][13][14][15][16] |
| Levacetylleucine (N-Acetyl-L-leucine) | Niemann-Pick disease type C | Unknown, proposed to improve metabolic function and lysosomal function | FDA-approved drug (Aqneursa™). Showed improvement in neurological symptoms in clinical trials.[17][18][19][20][21] | [17][18][19][20][21] |
| Oleoyl-D-lysine | Chronic Pain | Glycine transporter 2 (GlyT2) | IC50 of 48.3 nM for GlyT2 inhibition. Demonstrated significant analgesia in a rat model of chronic pain and was found to cross the blood-brain barrier.[11] | [11] |
| N-linoleoylglycine | Inflammation | GPR18 | Reduced leukocyte migration in a mouse peritonitis model at doses as low as 0.3 mg/kg (oral).[8] | [8] |
| Novel NAAA | Alzheimer's Disease | Microglia activation | Reduced amyloid pathology and restored normal neuronal activity in APP/PS1 mice and C. elegans models.[5] | [5] |
Experimental Workflows for NAAA Drug Discovery
The discovery and development of NAAA-based therapeutics rely on a suite of specialized experimental techniques.
Synthesis of N-Acylated Amino Acids
The fundamental step in exploring the therapeutic potential of NAAAs is their chemical synthesis. The Schotten-Baumann reaction is a classic and widely used method.
Protocol: Schotten-Baumann Synthesis of an N-Acylated Amino Acid
-
Dissolve the Amino Acid: Dissolve the desired amino acid in an aqueous solution of sodium bicarbonate.
-
Prepare the Acyl Chloride: In a separate flask, dissolve the corresponding fatty acyl chloride in an organic solvent (e.g., tetrahydrofuran).
-
Reaction: Slowly add the acyl chloride solution to the amino acid solution with vigorous stirring at a controlled temperature (often 0-5°C).
-
Quenching and Extraction: After the reaction is complete, quench any remaining acyl chloride with a base. Acidify the mixture to protonate the carboxylic acid of the NAAA. Extract the product into an organic solvent.
-
Purification: Purify the NAAA using techniques such as column chromatography or recrystallization.
Protocol: GPCR Functional Assay (cAMP Measurement)
This assay is used to determine if an NAAA acts as an agonist or antagonist at a specific GPCR that signals through changes in intracellular cyclic AMP (cAMP).
-
Cell Culture: Culture cells stably expressing the GPCR of interest.
-
Compound Treatment: Treat the cells with various concentrations of the test NAAA. For antagonist testing, co-incubate with a known agonist.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test NAAA.
Protocol: Ion Channel Patch-Clamp Assay
This electrophysiological technique is used to study the effect of NAAAs on the function of ion channels.
-
Cell Preparation: Prepare isolated cells expressing the ion channel of interest.
-
Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane to isolate a patch of the membrane containing the ion channels.
-
Compound Application: Apply the test NAAA to the cell while recording the ion channel currents in response to voltage steps.
-
Data Analysis: Analyze the changes in the ion channel currents (e.g., amplitude, kinetics) to determine the effect of the NAAA.
Signaling Pathways of N-Acylated Amino Acids
The diverse biological effects of NAAAs are mediated through various signaling pathways. The following diagram illustrates some of the key pathways.
Future Perspectives and Conclusion
N-acylated amino acids represent a promising and versatile class of molecules for drug discovery. Their unique physicochemical properties, diverse biological activities, and potential for oral bioavailability position them as attractive alternatives to traditional small molecules and peptides. As our understanding of their complex biology deepens and as synthetic and analytical methodologies continue to advance, we can expect to see a growing number of NAAA-based therapeutics entering clinical development and ultimately benefiting patients across a spectrum of diseases. The journey of NAAAs from obscure metabolites to promising drug candidates is a testament to the power of exploring nature's chemical diversity in the pursuit of novel medicines.
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Arimoclomol and levacetylleucine for the treatment of neurologic manifestations of Niemann-Pick disease type C: A therapeutics bulletin of the American College of Medical Genetics and Genomics (ACMG). PMC. [Link]
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N-Acetylcysteine - StatPearls. NCBI Bookshelf. [Link]
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Mechanisms and Therapeutics of N-acetylcysteine: A Recent Update. Research Journal of Pharmacy and Technology. [Link]
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Mechanism of Action & Clinical Use of N-Acetylcystein (NAC) in Lung & Airway Diseases. Journal of Public Health for Tropical and Coastal Region. [Link]
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About AQNEURSA™ (levacetylleucine). IntraBio. [Link]
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N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. MDPI. [Link]
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N-acetylcysteine: A Review of Clinical Use and Efficacy. Nutritional Medicine Institute. [Link]
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N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]
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Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. PMC. [Link]
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N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. PubMed. [Link]
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Novel N-acyl amino acid treatment for Alzheimer's disease and other neurodegenerative diseases. Viromii. [Link]
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Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]
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N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. [Link]
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(PDF) N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. ResearchGate. [Link]
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N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. PMC. [Link]
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N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]
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Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
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N-amino acid linoleoyl conjugates: anti-inflammatory activities. PMC. [Link]
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(PDF) Development of an N -Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ResearchGate. [Link]
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Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC. [Link]
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A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs. JoVE. [Link]
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N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Publications. [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]
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(PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ResearchGate. [Link]
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Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. bioRxiv. [Link]
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Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. MDPI. [Link]
-
Absolute bioavailability and intravenous pharmacokinetics of N‐acetyl‐D‐mannosamine in humans. PMC. [Link]
-
Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. ResearchGate. [Link]
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Why Do More Than 90% Of CNS Drug Candidates Fail in Clinical Trials?. PRISYS Biotech. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine. As a novel N-acylated amino acid derivative, it is imperative to treat this compound with a high degree of caution, assuming it may present hazards typical of its chemical class until comprehensive toxicological data is available. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods to ensure the safety of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
While a specific Safety Data Sheet (SDS) for 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine is not currently available, a hazard assessment can be extrapolated from its constituent chemical moieties: an N-acylated amino acid (alanine) and a tetrahydropyran ring.
-
N-Acylated Amino Acids: This class of compounds can have diverse biological activities and may be bioactive.[1] Their toxicological properties are often not fully characterized. Prudent practice dictates handling them as potentially harmful if ingested or inhaled.
-
Tetrahydropyran Derivatives: Some derivatives of tetrahydropyran can be flammable and may cause irritation to the skin, eyes, and respiratory tract.[2][3][4]
-
Physical Form: Assuming the compound is a solid or powder, the primary routes of exposure are inhalation of dust particles and dermal contact.[5]
Based on this analysis, the following potential hazards should be considered:
| Potential Hazard | Description |
| Inhalation Toxicity | Inhalation of fine dust particles may cause respiratory irritation or other unknown systemic effects. |
| Dermal Toxicity | Direct skin contact may lead to irritation, allergic reactions, or absorption of the compound. |
| Eye Irritation | Contact with eyes can cause serious irritation or damage.[4][6] |
| Ingestion Toxicity | Accidental ingestion may be harmful.[2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A systematic approach to PPE is crucial to minimize exposure.[5][7] The following table outlines the recommended PPE for handling 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[6] | To prevent skin contact and absorption. Gloves should be inspected for any damage before use and changed regularly.[6][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6][8][9] | To protect the eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask for powders) or a higher level of respiratory protection based on the scale of work and potential for aerosolization.[5][6][10] | To prevent the inhalation of fine powders. |
| Body Protection | A laboratory coat or chemical-resistant apron.[7][11] | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[6] | To protect the feet from spills. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to ensuring safety.
Preparation and Engineering Controls
-
Designated Work Area: All handling of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[8][12]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are readily available.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[9][11]
Step-by-Step Handling Procedure
The following workflow is designed to minimize exposure during the handling of powdered 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine.
Caption: A step-by-step workflow for the safe handling of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Control and Contain: For a small powder spill, carefully cover it with an inert absorbent material to prevent it from becoming airborne.[13]
-
Clean-up: Wearing appropriate PPE, gently sweep the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[13]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All waste generated from handling 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine must be treated as hazardous waste.
Caption: A diagram illustrating the proper segregation of waste generated from handling the target compound.
Disposal Procedure
-
Solid Waste: Place all contaminated solid waste, including gloves, weighing paper, and absorbent materials, into a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed container for liquid hazardous waste. Do not pour down the drain.[13][14]
-
Container Labeling: Ensure all waste containers are accurately labeled with the chemical name and a hazard warning.
-
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste.[13]
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine is foundational to a strong safety culture in the laboratory. By adhering to the principles of hazard assessment, proper PPE selection, safe handling workflows, and diligent disposal practices, researchers can mitigate risks and ensure a safe working environment. This guide serves as a starting point, and it is crucial to continually reassess and refine safety protocols as more information about this compound becomes available.
References
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- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
- Material Safety Data Sheet - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2020, March 3).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, February 10).
- Safety Data Sheet: Amino acid - Carl ROTH.
- Tetrahydrofuran (THF) - Standard Operating Procedure. (2012, December 14).
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 2).
- Guidelines for Safe Laboratory Practices - NextGen Protocols.
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3).
- Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals - Benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
